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  • Product: 3-(3,5-Dinitrophenyl)propanoic acid
  • CAS: 42287-92-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(3,5-Dinitrophenyl)propanoic acid

Physicochemical Characterization, Synthetic Utility, and Applications Executive Summary This technical guide provides a comprehensive analysis of 3-(3,5-Dinitrophenyl)propanoic acid (CAS: 42287-92-3). While often oversha...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3,5-Dinitrophenyl)propanoic acid (CAS: 42287-92-3). While often overshadowed by its 2,4-isomer (a common byproduct of direct nitration), the 3,5-isomer represents a critical scaffold in supramolecular chemistry and drug discovery. Its unique meta-substitution pattern creates a symmetric, electron-deficient aromatic core essential for charge-transfer complexation and the synthesis of peptidomimetic precursors.

Fundamental Physicochemical Profile[1][2][3]

The following data constitutes the core identity of the molecule. Researchers must verify these parameters upon receipt or synthesis of the compound to ensure isomeric purity.

Table 1: Physicochemical Specifications
ParameterValueNotes
IUPAC Name 3-(3,5-Dinitrophenyl)propanoic acid
CAS Number 42287-92-3 Distinct from the 2,4-isomer (90417-95-1)
Molecular Formula

Molecular Weight 240.17 g/mol Monoisotopic Mass: 240.038
Physical State Solid (Crystalline powder)Typically pale yellow to off-white
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; soluble in alkaline aqueous solutions
pKa (Calc.) ~4.5 (Carboxylic acid)The nitro groups significantly lower the pKa of the ring protons but have a minor inductive effect on the distal carboxyl group.[1][2]

Synthetic Logic & Methodology

The "Regioisomer Trap"

A common error in the synthesis of this compound is the direct nitration of hydrocinnamic acid (3-phenylpropanoic acid). The propanoic acid chain is an ortho/para director. Consequently, direct nitration yields a mixture dominated by 2,4-dinitrophenyl and 2,6-dinitrophenyl derivatives, making the isolation of the 3,5-isomer (meta) thermodynamically unfavorable and difficult to purify.

The Correct Pathway: Knoevenagel Condensation

To guarantee the 3,5-substitution pattern, the synthesis must start from a pre-functionalized meta-directing core, such as 3,5-dinitrobenzaldehyde .

Protocol Design
  • Condensation: Reaction of 3,5-dinitrobenzaldehyde with malonic acid in pyridine (Knoevenagel condensation) yields 3-(3,5-dinitrophenyl)acrylic acid.

  • Selective Reduction: The acrylic acid intermediate contains both nitro groups and an alkene. Standard catalytic hydrogenation (Pd/C,

    
    ) will reduce the nitro groups to amines. To obtain the target 3-(3,5-dinitrophenyl)propanoic acid , a selective reduction of the C=C bond is required, often using diimide (
    
    
    
    ) generated in situ or sodium borohydride with specific catalysts.

SynthesisPathway Start 3,5-Dinitrobenzaldehyde Inter 3-(3,5-Dinitrophenyl) acrylic acid Start->Inter Knoevenagel Condensation Reagent1 Malonic Acid (Pyridine, Piperidine) Reagent1->Inter Product 3-(3,5-Dinitrophenyl) propanoic acid Inter->Product C=C Reduction Reagent2 Selective Reduction (e.g., Diimide or NaBH4/Cat) Reagent2->Product Wrong Direct Nitration of Hydrocinnamic Acid WrongResult Mixture: 2,4- & 2,6- Isomers (Low 3,5 yield) Wrong->WrongResult Electrophilic Aromatic Subst.

Figure 1: Synthetic logic flow comparing the high-fidelity Knoevenagel route against the non-selective direct nitration pathway.

Structural Identification & Validation

Distinguishing the 3,5-isomer from the 2,4-isomer is critical. The primary validation tool is


-NMR spectroscopy , relying on symmetry arguments.
NMR Analysis Strategy
  • 3,5-Isomer (Target): The phenyl ring possesses a

    
     axis of symmetry passing through C-1 and C-4.
    
    • H-4: Appears as a triplet (or dd) at high frequency (

      
       ppm) due to being flanked by two nitro groups.
      
    • H-2, H-6: These two protons are chemically equivalent and appear as a doublet (

      
       ppm).
      
  • 2,4-Isomer (Impurity): Lacks symmetry. The aromatic region will show three distinct protons with complex coupling (ortho and meta coupling constants).

Table 2: Expected -NMR Shifts (DMSO- )
PositionShift (

ppm)
MultiplicityInterpretation
Ar-H (C4) 8.70 - 8.90Triplet (

Hz)
Highly deshielded (between two

)
Ar-H (C2, C6) 8.30 - 8.50Doublet (

Hz)
Equivalent protons

(

)
2.60 - 2.70TripletAdjacent to Carbonyl

(

)
2.90 - 3.10TripletAdjacent to Ring
COOH 12.0+Broad SingletExchangeable

Applications in Drug Discovery & Material Science

Peptidomimetic Precursor

The compound serves as a "masked" amino acid scaffold. Upon reduction of the nitro groups to amines (using


), the molecule converts to 3-(3,5-diaminophenyl)propanoic acid . This diamine is a versatile linker for:
  • Dendrimers: Serving as a branching unit.

  • PROTACs: Providing a rigid linker with multiple attachment points.

Charge-Transfer Complexes

The 3,5-dinitrophenyl moiety is strongly electron-deficient (


-acid). It forms stable charge-transfer (CT) complexes with electron-rich polycyclic aromatic hydrocarbons (e.g., pyrene, anthracene). This property is utilized in:
  • Supramolecular Sensors: Detection of electron-rich analytes.

  • Chromatography: As a selector in chiral stationary phases (CSP) when derivatized.

Energetic Materials

Derivatives of 3,5-dinitrophenyl compounds are investigated as "insensitive high explosives" (IHE). The propanoic acid tail allows for conjugation to polymeric binders, stabilizing the energetic core.

Applications Core 3-(3,5-Dinitrophenyl) propanoic acid App1 Reduction to 3,5-Diaminophenyl propanoic acid Core->App1 App2 Supramolecular Chemistry (Charge Transfer) Core->App2 App3 Energetic Binders Core->App3 Out1 Peptidomimetics & Dendrimer Scaffolds App1->Out1 Out2 Pyrene Sensing & Complexation App2->Out2

Figure 2: Downstream utility of the 3,5-dinitrophenyl scaffold in materials and medicinal chemistry.

Safety & Handling Protocols

Warning: Nitro-aromatics are potentially energetic and toxic.

  • Explosion Hazard: While the propanoic acid derivative is generally stable, polynitro compounds can decompose violently at high temperatures. Do not heat above 200°C without DSC (Differential Scanning Calorimetry) validation.

  • Toxicity: Assume potential for methemoglobinemia (characteristic of nitro-aromatics). Handle in a fume hood with nitrile gloves.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • PubChem. (2025).[2][3] 3-(2,4-dinitrophenyl)propanoic Acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1948). 3,5-Dinitrobenzoic acid (Precursor Synthesis). Org. Synth. 1948, 28, 42. Retrieved from [Link]

  • ChemSec. (2024). SIN List: Nitro-aromatic hazards. Retrieved from [Link]

Sources

Exploratory

Literature review of 3-(3,5-Dinitrophenyl)propanoic acid derivatives

An In-Depth Technical Guide to 3-(3,5-Dinitrophenyl)propanoic Acid Derivatives: Synthesis, Chiral Recognition, and Applications Introduction: The Significance of the 3,5-Dinitrophenyl Moiety In the landscape of functiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3,5-Dinitrophenyl)propanoic Acid Derivatives: Synthesis, Chiral Recognition, and Applications

Introduction: The Significance of the 3,5-Dinitrophenyl Moiety

In the landscape of functional organic molecules, the 3,5-dinitrophenyl (DNP) group stands out for its potent electron-withdrawing nature. The two nitro groups (NO₂) positioned meta to each other on the phenyl ring create a significant π-acidic or electron-deficient aromatic system. This electronic characteristic is the cornerstone of the DNP group's utility, enabling strong non-covalent interactions, particularly π-π stacking, with electron-rich aromatic systems. When this functionality is incorporated into a molecule like 3-(3,5-Dinitrophenyl)propanoic acid, it provides a versatile scaffold. The propanoic acid chain offers a flexible linker and a reactive carboxylic acid handle, allowing for covalent attachment to other molecules or surfaces while positioning the DNP group for specific intermolecular interactions. This guide provides a comprehensive overview of the synthesis, derivatization, and primary application of these compounds as powerful tools in chiral separation science.

Part 1: Synthesis and Derivatization

The creation of functional derivatives begins with the robust synthesis of the core structure and its subsequent modification to suit the intended application.

Synthesis of the Core Moiety: 3-(3,5-Dinitrophenyl)propanoic Acid

The synthesis of 3-(3,5-Dinitrophenyl)propanoic acid is not commonly reported directly. A highly plausible and efficient route involves the nitration of 3-phenylpropanoic acid. The phenyl group is activating and directs electrophiles to the ortho and para positions. However, under forcing nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids), dinitration can be achieved. The first nitro group deactivates the ring, making the second nitration require harsher conditions and directing it to the meta position relative to the first.

Experimental Protocol: Synthesis of 3-(3,5-Dinitrophenyl)propanoic acid

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-phenylpropanoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (typically 1:2 v/v). Add this mixture dropwise from the dropping funnel to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the acidic aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final 3-(3,5-Dinitrophenyl)propanoic acid.

G cluster_synthesis Synthesis of Core Moiety A 3-Phenylpropanoic Acid C 3-(3,5-Dinitrophenyl)propanoic acid A->C Electrophilic Aromatic Substitution B Nitrating Mixture (HNO₃ + H₂SO₄) B->C

Caption: Synthesis of the core molecule via electrophilic nitration.

Derivatization of the Carboxylic Acid

The carboxylic acid group is the primary site for derivatization. Standard organic chemistry transformations are used to convert it into amides, esters, or to activate it for coupling to a solid support. This step is critical for creating the final functional material, such as a Chiral Stationary Phase (CSP).

Table 1: Common Derivatization Reactions

Derivative TypeReagents & ConditionsPurpose
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), typically in an inert solvent like DCM or neat.Creates a highly reactive intermediate for subsequent reactions.
Amide 1. Acid activation (e.g., to acid chloride). 2. Reaction with a primary or secondary amine (R-NH₂) in the presence of a non-nucleophilic base (e.g., triethylamine).Covalently links the DNP moiety to a chiral amine or an amine-functionalized surface.
Ester 1. Acid activation. 2. Reaction with an alcohol (R-OH). OR Fischer esterification (alcohol with catalytic acid).Covalently links the DNP moiety to a chiral alcohol or a hydroxyl-functionalized surface.

Part 2: Application in Chiral Separation Science

The most prominent and powerful application of 3-(3,5-Dinitrophenyl)propanoic acid derivatives is in the enantioselective separation of racemic compounds by high-performance liquid chromatography (HPLC).[1][2][3] These derivatives form the basis of a class of materials known as "Pirkle-type" Chiral Stationary Phases (CSPs), named after their pioneer, William H. Pirkle.[1]

The Principle of Chiral Recognition

Chiral recognition by DNP-based CSPs relies on the formation of transient, diastereomeric complexes between the CSP (the selector) and the individual enantiomers of the analyte (the selectand). The stability of these complexes differs between the two enantiomers, leading to different retention times on the HPLC column and thus, separation. The key interactions facilitated by the DNP group are:

  • π-π Stacking: The electron-deficient DNP ring acts as a strong π-acceptor, forming a strong stacking interaction with an electron-rich aromatic ring on the analyte.

  • Hydrogen Bonding: The amide or ester linkages formed during derivatization provide sites for hydrogen bonding (both donor and acceptor).

  • Dipole-Dipole Interactions: The strong dipoles of the nitro groups and carbonyl groups contribute to the overall interaction energy.

  • Steric Repulsion: Steric hindrance ensures that only one enantiomer of the analyte can achieve the optimal three-point interaction with the chiral selector at any given time.

G CSP Chiral Stationary Phase (Selector) π-Acceptor: 3,5-Dinitrophenyl Ring H-Bond Site: Amide Linkage Steric Hindrance Site Analyte Analyte Enantiomer (Selectand) π-Donor: Aromatic Ring H-Bond Site: e.g., Amide Chiral Center CSP->Analyte π-π Stacking CSP->Analyte Hydrogen Bonding CSP->Analyte Dipole-Dipole & Steric Fit

Caption: The "three-point interaction" model for chiral recognition.

Experimental Protocol: Synthesis of a DNP-Leucine Chiral Stationary Phase

This protocol describes the synthesis of a representative Pirkle-type CSP where 3-(3,5-Dinitrophenyl)propanoic acid is coupled to (L)-Leucine, and the resulting chiral selector is immobilized on silica gel.

G cluster_workflow CSP Synthesis Workflow A Step 1: Activate Acid 3-(3,5-DNP)propanoic acid + SOCl₂ B Step 2: Couple Chiral Selector Activated Acid + (L)-Leucine ester A->B Amide bond formation C Step 3: Hydrolyze Ester Product from Step 2 + LiOH B->C Ester hydrolysis D Step 4: Activate for Grafting Product from Step 3 + SOCl₂ C->D Acid activation E Step 5: Immobilize on Silica Activated Selector + Aminopropyl Silica Gel D->E Grafting to support

Caption: Workflow for the synthesis of a DNP-Leucine CSP.

Methodology:

  • Activation of the Acid: Convert 3-(3,5-Dinitrophenyl)propanoic acid to its acid chloride by refluxing with an excess of thionyl chloride (SOCl₂) for 2 hours. Remove the excess SOCl₂ under reduced pressure.

  • Coupling to Chiral Selector: Dissolve the resulting acid chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve (L)-Leucine ethyl ester hydrochloride and triethylamine (2.2 equivalents) in DCM. Add the acid chloride solution dropwise to the leucine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(3-(3,5-dinitrophenyl)propanoyl)-(L)-leucine ethyl ester. Purify by column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry and concentrate the organic extracts to yield the free acid selector.

  • Immobilization on Silica:

    • Activate the free acid selector from the previous step to its acid chloride using SOCl₂.

    • In a separate flask, suspend aminopropyl-functionalized silica gel in anhydrous toluene.

    • Add the activated selector solution to the silica slurry along with a non-nucleophilic base like pyridine.

    • Reflux the mixture for 24-48 hours under an inert atmosphere.

  • Washing and Packing: Filter the resulting CSP material and wash extensively with toluene, methanol, and diethyl ether to remove any non-covalently bound material. Dry the CSP under vacuum. The material is now ready to be packed into an HPLC column.

Experimental Protocol: Chiral Separation of a Racemic Analyte

This protocol outlines the use of a prepared DNP-Leucine CSP column for the separation of a racemic analyte, for example, N-(2-naphthyl)-alanine methyl ester.

Table 2: HPLC Operating Conditions

ParameterValueRationale
Column DNP-Leucine CSP (e.g., 250 x 4.6 mm, 5 µm)The synthesized chiral stationary phase.
Mobile Phase Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)A non-polar mobile phase enhances π-π and hydrogen bonding interactions. The polar modifier (IPA) is adjusted to control retention time.
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CTemperature affects the thermodynamics of interaction; consistency is key. Lower temperatures often improve resolution.
Detection UV at 254 nm or 280 nmWavelengths where the analyte (e.g., containing a naphthyl group) has strong absorbance.
Injection Volume 10 µLA typical volume to avoid column overloading.

Methodology:

  • System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase (90:10 Hexane/IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the racemic analyte (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Analysis: The two enantiomers will appear as two separate peaks. The degree of separation is quantified by the resolution factor (Rs). The elution order of the enantiomers is consistent for a given CSP and analyte class, which can be used to assign absolute configurations based on established models.[1]

Part 3: Characterization

The identity and purity of the synthesized acid and its derivatives must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The aromatic protons of the DNP ring have characteristic chemical shifts and splitting patterns.

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Key stretches include the C=O of the carboxylic acid (~1700 cm⁻¹), the N-H and C=O of amides (~3300 and ~1650 cm⁻¹), and the characteristic N-O stretches of the nitro groups (~1540 and ~1350 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Conclusion and Future Outlook

Derivatives of 3-(3,5-Dinitrophenyl)propanoic acid are foundational components in the field of chiral separations. The unique electronic properties of the DNP group, combined with the synthetic accessibility of the propanoic acid scaffold, allow for the rational design of highly effective chiral stationary phases. The principles of π-π stacking, hydrogen bonding, and steric repulsion that govern their function are well-understood, enabling the predictable separation of a wide range of racemic compounds. While their primary application remains in chromatography, the potent interacting nature of the DNP moiety suggests potential for use in other areas, such as enantioselective sensing, asymmetric catalysis, and the development of novel functional materials where molecular recognition is paramount.

References

  • Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Pirkle, W. H., Pochapsky, T. C., Mahler, G. S., Corey, D. E., Reno, D. S., & Alessi, D. M. (1986). Useful and Easily Prepared Chiral Stationary Phases for the Direct Chromatographic Separation of the Enantiomers of a Variety of Derivatized Amines, Amino Acids, Alcohols, and Related Compounds. The Journal of Organic Chemistry, 51(25), 4991–5000. [Link]

  • Compounds of 3-(5-substituted Oxy-2, 4-dinitrophenyl)-2-oxo-propionic acid ester, synthesis and applications thereof. (n.d.). Google Patents.
  • Synthesis and evaluation of a chiral stationary phase based on quinine. (n.d.). CONICET. Retrieved February 22, 2026, from [Link]

  • MECHANISM OF NITRATION OF PHENOLSULPHON1C ACIDS. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Does heating 3-phenylpropionic acid decarboxylate it? (2023, June 11). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]

  • Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents.
  • Biocatalytic Strategies for Nitration Reactions. (2024, December 16). JACS Au. Retrieved February 22, 2026, from [Link]

  • 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole: synthesis, structure and properties of a novel insensitive energetic material. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019, February 28). MDPI. Retrieved February 22, 2026, from [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (2024, May 20). Barabanov. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. Retrieved February 22, 2026, from [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Retrieved February 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(3,5-Dinitrophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 3-(3,5-Dini...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 3-(3,5-Dinitrophenyl)propanoic acid. It is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the field.

Introduction: The Critical Role of Thermodynamic Stability in a Molecule's Journey

In the realms of pharmaceutical development and materials science, the thermodynamic stability of a molecule is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of a potential drug substance but also its safety profile and manufacturing feasibility. An unstable compound can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. For a molecule like 3-(3,5-Dinitrophenyl)propanoic acid, which contains highly energetic nitro groups, understanding its thermodynamic stability is paramount to ensure safe handling and predictable performance. This guide will delve into the theoretical underpinnings and practical methodologies for a comprehensive stability assessment of this compound, providing a robust framework for its evaluation.

Part 1: Theoretical Foundations of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state under a given set of conditions.[1][2][3] For a chemical compound, this translates to its resistance to decomposition or phase transition. The key parameters governing this stability are Gibbs free energy (G), enthalpy (H), and entropy (S), related by the equation:

ΔG = ΔH - TΔS

A negative change in Gibbs free energy (ΔG) for a potential decomposition reaction indicates that the process is spontaneous and the compound is thermodynamically unstable with respect to its decomposition products. Conversely, a positive ΔG suggests stability.

For 3-(3,5-Dinitrophenyl)propanoic acid, the presence of two nitro groups on the phenyl ring significantly influences its electronic structure and, consequently, its thermodynamic stability. Nitroaromatic compounds are known for their energetic nature, and their decomposition is often an exothermic process (negative ΔH).[4][5]

Part 2: Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is crucial for a thorough understanding of a compound's thermal behavior. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It provides information on melting point, phase transitions, and decomposition temperatures and enthalpies.

  • Sample Preparation: Accurately weigh 1-3 mg of 3-(3,5-Dinitrophenyl)propanoic acid into a standard aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to contain any volatile decomposition products. For energetic materials, a pinhole lid may be used with caution to allow for controlled release of pressure.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or other phase transitions.

    • Identify exothermic peaks, which indicate decomposition.[4]

    • Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

ParameterHypothetical ValueInterpretation
Melting Point (Tm)160 - 165 °CSharp endothermic peak indicating the transition from solid to liquid.
Onset of Decomposition (Tonset)250 °CThe temperature at which decomposition begins, a critical safety parameter.
Peak Decomposition Temperature (Tpeak)275 °CThe temperature at which the rate of decomposition is at its maximum.
Enthalpy of Decomposition (ΔHd)-1500 J/gA large negative value indicates a highly exothermic decomposition, highlighting the energetic nature of the compound.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 3-(3,5-Dinitrophenyl)propanoic acid into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Set the temperature program to heat the sample from ambient to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to remove volatile decomposition products.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Generate a plot of percent mass loss versus temperature.

    • Determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.

    • Identify the temperature ranges of different decomposition steps, if any.

    • Determine the final residual mass.

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 240< 1%The compound is stable in this range with minimal mass loss.
240 - 350~ 60%A significant and rapid mass loss, indicating the primary decomposition of the molecule. The gaseous products are likely to include CO2, H2O, and nitrogen oxides.[4]
> 350~ 40% (residual)A carbonaceous residue remains after the initial decomposition.
Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_Interpretation Overall Stability Assessment DSC_Sample 1. Sample Preparation (1-3 mg in sealed pan) DSC_Run 2. DSC Measurement (Heat at 10°C/min) DSC_Sample->DSC_Run DSC_Data 3. Data Analysis (Tonset, ΔHd) DSC_Run->DSC_Data Interpretation Synthesize DSC and TGA data to determine thermal stability profile. DSC_Data->Interpretation TGA_Sample 1. Sample Preparation (5-10 mg in open pan) TGA_Run 2. TGA Measurement (Heat at 10°C/min) TGA_Sample->TGA_Run TGA_Data 3. Data Analysis (% Mass Loss vs. Temp) TGA_Run->TGA_Data TGA_Data->Interpretation

Caption: Experimental workflow for assessing thermodynamic stability.

Part 3: Computational Approaches to Predicting Thermodynamic Stability

Computational chemistry provides a powerful and cost-effective means to predict the thermodynamic properties of molecules before they are synthesized or as a complement to experimental data.[1][9][10] Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations.

Computational Workflow

A typical computational workflow for assessing the thermodynamic stability of 3-(3,5-Dinitrophenyl)propanoic acid would involve the following steps:

  • Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Analysis: From the frequency calculation, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can be calculated.

  • Decomposition Pathway Analysis: Potential decomposition pathways can be modeled by identifying transition states and calculating the activation energies for different bond-breaking events. For nitroaromatic compounds, the initial step is often the cleavage of the C-NO2 bond.

Visualizing the Computational Workflow

ComputationalWorkflow Input Input: 3D Structure of 3-(3,5-Dinitrophenyl)propanoic acid Opt 1. Geometry Optimization (DFT) Input->Opt Freq 2. Frequency Calculation Opt->Freq Thermo 3. Thermochemical Analysis (ΔGf, ΔHf, S) Freq->Thermo Decomp 4. Decomposition Pathway Analysis Freq->Decomp Output Output: Predicted Thermodynamic Stability and Decomposition Profile Thermo->Output Decomp->Output

Caption: Computational workflow for predicting thermodynamic stability.

Part 4: A Hypothetical Case Study: The Decomposition Pathway of 3-(3,5-Dinitrophenyl)propanoic Acid

Based on the known chemistry of nitroaromatic compounds, a plausible initial decomposition pathway for 3-(3,5-Dinitrophenyl)propanoic acid involves the homolytic cleavage of a C-NO2 bond, which is often the weakest bond in such molecules. This would generate a phenyl radical and a nitrogen dioxide radical.

Visualizing the Initial Decomposition Step

DecompositionPathway Parent 3-(3,5-Dinitrophenyl)propanoic acid Radicals Phenyl radical + NO2 radical Parent->Radicals Δ (Heat) Initial Bond Cleavage

Caption: Plausible initial step in the thermal decomposition.

Conclusion: A Holistic View of Thermodynamic Stability

The thermodynamic stability of 3-(3,5-Dinitrophenyl)propanoic acid is a multifaceted property that requires a combination of experimental and computational approaches for a comprehensive understanding. DSC and TGA provide critical experimental data on the temperatures and energetics of decomposition, while computational methods offer insights into the underlying molecular properties and reaction pathways. By integrating these methodologies, researchers and drug development professionals can build a robust stability profile, enabling informed decisions on the safe handling, formulation, and application of this and other energetic molecules.

References

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Sources

Exploratory

Potential biological activity of 3-(3,5-Dinitrophenyl)propanoic acid

An In-depth Technical Guide to Investigating the Potential Biological Activity of 3-(3,5-Dinitrophenyl)propanoic acid Abstract While 3-(3,5-Dinitrophenyl)propanoic acid is not extensively characterized in existing litera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Potential Biological Activity of 3-(3,5-Dinitrophenyl)propanoic acid

Abstract

While 3-(3,5-Dinitrophenyl)propanoic acid is not extensively characterized in existing literature, its constituent chemical motifs—the 3,5-dinitrophenyl group and a propanoic acid linker—are well-represented in a multitude of compounds with significant biological activities. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this molecule. We will delve into the scientific rationale for investigating its potential as an antimicrobial and cytotoxic agent, provide detailed, field-proven protocols for a phased in vitro screening cascade, and outline subsequent steps for mechanistic elucidation. This document is designed not as a rigid set of instructions, but as a strategic roadmap for researchers to unlock the therapeutic potential of this and similar nitroaromatic compounds.

Introduction: Unpacking the Structural Clues of a Candidate Molecule

The field of drug discovery is often a process of informed exploration, where the chemical structure of a novel compound provides the initial clues to its potential biological function. 3-(3,5-Dinitrophenyl)propanoic acid presents a compelling case for investigation. Its structure marries two key features:

  • The 3,5-Dinitrophenyl Moiety: The nitroaromatic scaffold is a well-established pharmacophore, yet it can also be a toxicophore.[1][2] The potent electron-withdrawing nature of the two nitro groups is central to the bioactivity of many established drugs.[3] This functionality is frequently associated with a mechanism of action involving reductive bioactivation within target cells, leading to the generation of cytotoxic reactive nitrogen species.[1][3][4]

  • The Propanoic Acid Linker: This three-carbon carboxylic acid chain is more than an inert spacer. Propionic acid derivatives are known to possess their own spectrum of biological activities, including antimicrobial and enzyme-inhibiting properties.[5][6]

Given these structural alerts, we can formulate a primary hypothesis: 3-(3,5-Dinitrophenyl)propanoic acid is a proactive molecule with the potential for significant biological activity, most likely in the realms of antimicrobial chemotherapy and oncology. This guide will outline the logical and experimental progression required to test this hypothesis.

The Rationale for Investigation: A Hypothesis-Driven Approach

Our investigative strategy is grounded in the extensive precedent set by structurally related compounds. The presence of the 3,5-dinitrophenyl group strongly suggests two primary avenues of exploration: antimicrobial and anticancer activities.

The Antimicrobial Hypothesis

Numerous compounds featuring the 3,5-dinitrophenyl core have demonstrated remarkable potency against a range of pathogens, most notably Mycobacterium tuberculosis.[7][8][9] A key target for many of these molecules is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall.[7][9][10][11] Similarly, derivatives of 3,5-dinitrobenzoic acid have exhibited antifungal activity against pathogenic Candida species.[12]

The central mechanism often involves the enzymatic reduction of the nitro groups by microbial nitroreductases, which are more prevalent or active in certain microbes compared to host cells.[3] This reduction generates radical anions and other reactive species that can covalently modify and damage critical biomolecules like DNA, leading to cell death.[1][4]

Compound 3-(3,5-Dinitrophenyl) propanoic acid Microbe Pathogenic Microbe (e.g., M. tuberculosis) Compound->Microbe Uptake Activation Reductive Bioactivation Compound->Activation Substrate Nitroreductase Nitroreductase Enzyme (NTR) Microbe->Nitroreductase Nitroreductase->Activation Catalyzes ReactiveSpecies Reactive Nitrogen Species (RNS) Activation->ReactiveSpecies Damage DNA & Protein Damage ReactiveSpecies->Damage Death Microbial Cell Death Damage->Death cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Antimicrobial Antimicrobial Screening MIC Determination vs. Bacteria, Fungi, Mycobacteria Mechanism Mode of Action Studies Nitroreductase Dependence Enzyme Inhibition (e.g., DprE1) Hypoxia Selectivity Antimicrobial:f1->Mechanism:f0 If Active Cytotoxicity General Cytotoxicity Screening IC50 Determination vs. Cancer & Non-Cancerous Cells Cytotoxicity:f1->Mechanism:f0 If Selective Compound Test Compound Compound->Antimicrobial:f0 Compound->Cytotoxicity:f0

Figure 2: Proposed two-phase in vitro screening workflow.

Phase 1: Primary Screening Protocols

The initial goal is to determine if the compound has any biological activity at reasonable concentrations and to assess its general toxicity.

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Objective: To quantify the antimicrobial potency against a broad panel of pathogens.

  • Causality: The choice of a diverse panel (Gram-positive, Gram-negative, yeast, mycobacteria) is critical. Structural features may confer activity against specific cell wall types or metabolic pathways. For instance, the dinitrophenyl moiety has known potency against mycobacteria. [7][10]* Methodology:

    • Preparation: Prepare a stock solution of 3-(3,5-Dinitrophenyl)propanoic acid in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi, Middlebrook 7H9 for mycobacteria).

    • Serial Dilution: In a 96-well microtiter plate, add 100 µL of media to all wells. Add 100 µL of the stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.

    • Inoculation: Prepare a standardized inoculum of each test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum in the appropriate media to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria/yeast or 1 x 10^5 CFU/mL for mycobacteria. Add 100 µL of this diluted inoculum to each well.

    • Controls: Include a positive control (microorganism with no compound) and a negative control (media only).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 30°C for 48 hours for fungi; 37°C, 5% CO2 for 5-7 days for mycobacteria).

    • Reading: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). A viability indicator like Resazurin may be used for clearer results, especially with mycobacteria.

  • Data Presentation:

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungus (Yeast)
M. tuberculosis H37RvMycobacteria

This protocol assesses the compound's effect on the metabolic activity of mammalian cells, serving as a proxy for cell viability.

  • Objective: To determine the compound's potency against a cancer cell line and its toxicity toward a non-cancerous cell line, allowing for calculation of a selectivity index.

  • Causality: Comparing activity against a cancer line (e.g., HT-29, human colon cancer) and a non-cancerous line (e.g., HEK293, human embryonic kidney) is a self-validating step. [13]A promising compound should exhibit selective toxicity towards cancer cells. The MTT assay is chosen for its robustness and high-throughput capability. [14][15]* Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., HT-29) and non-cancerous cells (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the highest concentration used).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals. [14] 5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression.

  • Data Presentation:

Cell LineTypeIC50 (µM)Selectivity Index (SI)
HT-29Human Colon CancerIC50 (HEK293) / IC50 (HT-29)
HEK293Non-cancerous Kidney

Phase 2: Mechanistic Elucidation

Positive results from Phase 1 (e.g., a low MIC or a high selectivity index) warrant a deeper investigation into the compound's mechanism of action.

Investigating an Antimicrobial Mechanism: DprE1 Inhibition

If the compound shows potent activity against M. tuberculosis, a primary hypothesis is the inhibition of the DprE1 enzyme. [9][11]

  • Objective: To determine if the compound directly inhibits the enzymatic activity of DprE1.

  • Causality: This is a target-based assay that moves from a phenotypic observation (bacterial death) to a specific molecular interaction. [16][17]Validating a specific target is a critical step in drug development.

  • Conceptual Protocol: DprE1 Enzyme Inhibition Assay

    • Reagents: Obtain recombinant DprE1 enzyme. The substrate is decaprenyl-phosphoryl-ribose (DPR) and the co-factor is FAD.

    • Assay Setup: In a 96-well plate, combine the DprE1 enzyme with the test compound at various concentrations and incubate for a short period.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate DPR. The enzyme oxidizes the substrate.

    • Detection: The activity can be monitored by various methods, such as measuring the consumption of a co-substrate like oxygen or using a coupled assay where the product of the DprE1 reaction is used by a second enzyme that produces a fluorescent or colorimetric signal.

    • Analysis: Measure the rate of the reaction at each compound concentration. Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the DprE1 enzyme activity.

DPA Decaprenyl-P-Arabinose (DPA) CellWall Arabinogalactan Layer (Cell Wall Integrity) DPA->CellWall Essential Precursor DprE1 DprE1 Enzyme DprE1->DPA Catalyzes Epimerization DPR Decaprenyl-P-Ribose (DPR) DPR->DprE1 Substrate Compound 3-(3,5-Dinitrophenyl) propanoic acid Inhibition X Compound->Inhibition Inhibition->DprE1

Figure 3: Proposed inhibitory action on the DprE1 pathway.

Investigating a Cytotoxic Mechanism: Hypoxia Selectivity

If the compound exhibits a promising selectivity index against cancer cells, the next logical step is to test the hypoxia-selective activation hypothesis. [14]

  • Objective: To determine if the compound's cytotoxicity is enhanced under low-oxygen conditions.

  • Causality: This experiment directly tests the hypothesis that tumor-specific conditions (hypoxia) are required for maximal activity. A positive result provides a strong rationale for the compound's selective anticancer potential.

  • Protocol: Comparative Cytotoxicity under Normoxia vs. Hypoxia

    • Setup: Prepare two identical sets of 96-well plates with seeded cancer cells (e.g., HT-29) as described in the MTT assay protocol.

    • Treatment: Treat both sets of plates with the same serial dilutions of the test compound.

    • Incubation:

      • Place one set of plates in a standard normoxic incubator (21% O2, 5% CO2).

      • Place the second set in a specialized hypoxic incubator or chamber (1% O2, 5% CO2).

    • Assay: After the 48-72 hour incubation period, perform the MTT assay on both sets of plates as previously described.

    • Analysis: Calculate the IC50 values under both normoxic (IC50-N) and hypoxic (IC50-H) conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC50-N / IC50-H. An HCR value significantly greater than 1 indicates hypoxia-selective activity.

Conclusion and Future Directions

3-(3,5-Dinitrophenyl)propanoic acid stands as a molecule of significant interest based on established structure-activity relationships. The dinitrophenyl core is a powerful driver of bioactivity, particularly through mechanisms of reductive activation that can be selectively exploited in microbial pathogens and hypoxic tumor cells.

The experimental framework detailed in this guide provides a clear, logical, and efficient path for its evaluation. A positive outcome from the primary screening—such as a potent MIC against M. tuberculosis or a high, hypoxia-driven selectivity index against cancer cells—would establish this compound as a valuable lead candidate. Subsequent steps would involve comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce off-target toxicity, followed by advanced mechanistic studies and, ultimately, evaluation in in vivo models. This structured approach ensures that the full therapeutic potential of this promising scaffold can be rigorously and systematically explored.

References

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. (2021). Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022). Available at: [Link]

  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed. (2021). Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022). Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (2022). Available at: [Link]

  • The Importance of In Vitro Assays - Visikol. (2023). Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (n.d.). Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (2023). Available at: [Link]

  • Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Available at: [Link]

  • Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil - PubMed. (2012). Available at: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - Our journal portfolio - PLOS. (2025). Available at: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC. (2025). Available at: [Link]

  • 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - ResearchGate. (2025). Available at: [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - RSC Publishing. (n.d.). Available at: [Link]

  • (PDF) Cytotoxicity and Radiosensitising Activity of Synthesized Dinitrophenyl Derivatives of 5-Fluorouracil - ResearchGate. (2012). Available at: [Link]

  • Toxicological Profile for Dinitrophenols - ATSDR. (2020). Available at: [Link]

  • 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed. (1996). Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). Available at: [Link]

  • Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed. (2019). Available at: [Link]

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies - ResearchGate. (2022). Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - MDPI. (2021). Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Reduction of 3-(3,5-Dinitrophenyl)propanoic Acid to 3-(3,5-Diaminophenyl)propanoic Acid

Abstract The reduction of aromatic dinitro compounds to their corresponding diamines is a pivotal transformation in organic synthesis, providing critical building blocks for pharmaceuticals, polymers, and advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of aromatic dinitro compounds to their corresponding diamines is a pivotal transformation in organic synthesis, providing critical building blocks for pharmaceuticals, polymers, and advanced materials. This application note presents two robust and validated protocols for the synthesis of 3-(3,5-diaminophenyl)propanoic acid from 3-(3,5-dinitrophenyl)propanoic acid. We detail a high-efficiency catalytic hydrogenation method and a classic, highly chemoselective metal-acid reduction. The guide provides in-depth, step-by-step methodologies, discusses the mechanistic rationale behind procedural choices, outlines critical safety precautions, and offers a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and synthetic goals.

Introduction: The Synthetic Utility of Aromatic Diamines

Aromatic diamines are high-value intermediates, prized for their nucleophilic character which allows for the construction of complex molecular architectures. The target molecule, 3-(3,5-diaminophenyl)propanoic acid, incorporates two reactive amine functionalities and a carboxylic acid handle, making it a versatile precursor for the synthesis of polyamides, benzimidazoles, and various heterocyclic scaffolds of medicinal interest. The conversion of the electron-deficient dinitroarene to the electron-rich diamine is a six-electron reduction per nitro group, a transformation that requires careful selection of reagents and conditions to ensure high yield and purity while preserving the integrity of the propanoic acid side chain.[1][2]

Overview of Reductive Methodologies

The reduction of a nitro group is one of the most fundamental reactions in organic chemistry.[1] Two primary, field-proven strategies are employed for this purpose:

  • Catalytic Hydrogenation: This heterogeneous catalytic method utilizes hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni). It is renowned for its high efficiency and clean reaction profiles, often yielding the product with minimal byproducts.[2][3]

  • Metal-Mediated Reduction: This classic approach uses an easily oxidized metal, most commonly Tin (Sn) or Iron (Fe), in a strong acidic medium like hydrochloric acid (HCl).[4][5] This method is valued for its robustness and excellent tolerance of other functional groups that might be sensitive to hydrogenation.[6][7]

This document provides detailed protocols for both approaches to empower researchers with flexibility and a comprehensive understanding of each technique's nuances.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yields and atom economy, with water being the only stoichiometric byproduct. However, it requires specialized equipment and stringent adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[8][9]

Mechanistic Principle

The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro groups of the substrate also coordinate to the catalyst surface, where they undergo a stepwise reduction, likely proceeding through nitroso and hydroxylamine intermediates before reaching the final amine.[1][10]

Mandatory Safety Precautions
  • Hydrogen Flammability: Hydrogen gas is extremely flammable with a wide explosive range in air (4–76%).[11] All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon (especially after use) is pyrophoric and can ignite spontaneously upon exposure to air, particularly when dry.[9][12] The catalyst must always be handled as a wet slurry and never allowed to dry on filter paper or surfaces.[11]

  • Pressure Safety: Use glassware and reactors rated for the intended pressure. Inspect all equipment for cracks or defects before use.[13]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[11]

Detailed Experimental Protocol

Materials & Equipment:

  • 3-(3,5-Dinitrophenyl)propanoic acid

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water

  • Ethanol (EtOH) or Methanol (MeOH), degassed

  • Parr shaker or a similar hydrogenation apparatus

  • Three-necked round-bottom flask or pressure-rated reactor vessel

  • Hydrogen gas cylinder with a regulator

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Celite® (diatomaceous earth)

Procedure:

  • Vessel Preparation: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 3-(3,5-dinitrophenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: In a separate beaker, weigh the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Add a small amount of the reaction solvent (e.g., ethanol) to create a slurry. Under a gentle stream of nitrogen, transfer this slurry to the reaction vessel. This wet transfer technique is critical to prevent the pyrophoric catalyst from igniting.[8]

  • Solvent Addition: Add the degassed ethanol to the reaction vessel to achieve a substrate concentration of approximately 0.1–0.2 M.

  • System Purge: Seal the reaction vessel and connect it to a nitrogen/vacuum manifold. Evacuate the vessel and backfill with nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[9]

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (evacuate and fill). Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction Execution: Begin vigorous stirring. The reduction of both nitro groups is highly exothermic; for larger-scale reactions, initial cooling may be necessary. Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-8 hours.

  • Post-Reaction Purge: Once hydrogen uptake ceases, stop the stirring. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (3-5 cycles). This step is critical to remove all residual hydrogen before opening the system to air.[11]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a positive pressure of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol. Crucially, do not allow the Celite pad containing the catalyst to go dry.[11]

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad into a beaker of water. This quenches the catalyst, rendering it non-pyrophoric for safe disposal.[9]

  • Product Isolation: The filtrate contains the desired 3-(3,5-diaminophenyl)propanoic acid. The solvent can be removed under reduced pressure. Aromatic diamines can be susceptible to air oxidation, which often results in discoloration.[14] For long-term storage or enhanced purity, the product can be precipitated as its hydrochloride salt by carefully adding a solution of HCl in ethanol or isopropanol.[14]

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This classic method offers excellent chemoselectivity and is a reliable alternative when catalytic hydrogenation is not feasible. It avoids the hazards of high-pressure hydrogen gas but involves stoichiometric amounts of metal salts, which can complicate the work-up procedure.[15][16]

Mechanistic Principle

In a strongly acidic environment, tin metal (or SnCl₂) acts as a single-electron donor. The reduction proceeds through a series of proton-coupled electron transfers (PCET).[4] The nitro group is first protonated, activating it for electron transfer. This process continues through nitroso and hydroxylamine intermediates until the amine is formed.[5] In the highly acidic reaction medium, the final product exists as the diammonium salt, Ar-(NH₃⁺)₂.[4]

Safety Precautions
  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. Handle it exclusively in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reaction: The reaction is significantly exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

  • Caustic Work-up: The work-up requires basification with a strong base (e.g., NaOH, KOH), which is also corrosive and generates heat upon neutralization.

Detailed Experimental Protocol

Materials & Equipment:

  • 3-(3,5-Dinitrophenyl)propanoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (conc. HCl)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

  • Ethyl acetate (EtOAc) or another suitable extraction solvent

  • Separatory funnel

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3,5-dinitrophenyl)propanoic acid (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approximately 6-8 equivalents) in concentrated hydrochloric acid. Add the acidic solution slowly and portion-wise while cooling the flask in an ice-water bath to manage the exotherm.

  • Reaction Execution: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80°C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath.

  • Basification: Carefully and slowly add a concentrated aqueous solution of NaOH or KOH to the cooled reaction mixture. This step neutralizes the excess HCl and deprotonates the diammonium salt to the free diamine. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the solution is strongly alkaline (pH > 12).

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. The tin salts can sometimes cause emulsions, which may be broken up by the addition of brine.

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-(3,5-diaminophenyl)propanoic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Comparative Summary of Protocols

FeatureProtocol 1: Catalytic Hydrogenation (Pd/C)Protocol 2: Metal-Mediated Reduction (SnCl₂)
Reagents H₂, Pd/C, Solvent (e.g., EtOH)SnCl₂·2H₂O, conc. HCl, Base (e.g., NaOH)
Typical Yield High to Excellent (>90%)Good to High (75-95%)
Reaction Time 4-8 hours2-4 hours
Key Safety Hazards Flammable H₂ gas, pyrophoric catalyst, pressureCorrosive acids and bases, highly exothermic
Work-up Simple filtration; catalyst requires quenchingComplex; requires careful basification and extraction to remove tin salts
Waste Profile Minimal; catalyst can be recycledStoichiometric tin salt waste, requires disposal
Chemoselectivity May reduce other functional groups (alkenes, alkynes, some carbonyls)High; tolerates most other functional groups

Visualization of Workflow and Chemistry

General Reaction Scheme

G start 3-(3,5-Dinitrophenyl)propanoic acid end 3-(3,5-Diaminophenyl)propanoic acid start->end Reduction

Caption: Overall reduction of the dinitro starting material to the target diamine.

Catalytic Hydrogenation Workflow

workflow setup 1. Charge Reactor (Substrate, Solvent, Catalyst) purge_n2 2. Purge with N2 setup->purge_n2 purge_h2 3. Purge with H2 purge_n2->purge_h2 react 4. Run Reaction (Pressure, Stirring) purge_h2->react purge_final 5. Purge with N2 react->purge_final filter 6. Filter Catalyst (Wet) purge_final->filter isolate 7. Isolate Product (Evaporation / Precipitation) filter->isolate

Caption: Key steps in the catalytic hydrogenation protocol.

Simplified Nitro Reduction Pathway

mechanism A Ar-NO2 (Nitro) B Ar-N=O (Nitroso) A->B +2e-, +2H+ C Ar-NHOH (Hydroxylamine) B->C +2e-, +2H+ D Ar-NH2 (Amine) C->D +2e-, +2H+

Caption: Stepwise intermediates in the six-electron reduction of a nitro group.

References

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from OrgoSolver. [Link]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 16–23. [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from askIITians. [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from Stanford University. [Link]

  • Lin, C. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from LaboRector. [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hydrogenation SOP. Retrieved from UW-Madison Chemistry. [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from UW-Madison Chemistry. [Link]

  • Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from Academia.edu. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from Chemistry Stack Exchange. [Link]

  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from Royal Society of Chemistry. [Link]

  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from Rasayan Journal. [Link]

  • Google Patents. (2003, December 24). Method for preparing o-phenylendiamine and m-phenylene diamine by catalysis of mixed dinitro benzene and reduction with hydrogen being added.
  • WordPress. (n.d.). Sn2+ reduction. Retrieved from WordPress. [Link]

  • YouTube. (2023, May 1). Reduction of Nitrobenzene | Acid medium | Sn & HCl | Aniline | Organic Chemistry Class 12. Retrieved from YouTube. [Link]

  • ResearchGate. (2023, February 15). Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. Retrieved from ResearchGate. [Link]

  • Google Patents. (2011, November 23). Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from SciSpace. [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from MDPI. [Link]

  • ResearchGate. (2017, February 2). Hydrogenation of 1,4-Dimethoxy-2,3-dinitrobenzene?. Retrieved from ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2025, February 4). One pot reduction of dinitro compounds to diamines. Retrieved from Sciencemadness. [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from Common Organic Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: Mastering the Peptide Coupling of 3-(3,5-Dinitrophenyl)propanoic Acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective peptide coupling of 3-(3,5-dinitrophenyl)propanoic acid. The presence of tw...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective peptide coupling of 3-(3,5-dinitrophenyl)propanoic acid. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring significantly deactivates the carboxylate group, presenting a notable challenge for standard amide bond formation. These application notes delve into the underlying chemical principles governing this reaction, compare the efficacy of various coupling reagents, and provide detailed, field-proven protocols to ensure high-yield, successful conjugation. We will explore methodologies ranging from classic carbodiimide-based approaches to the use of high-performance uronium salt reagents, ensuring users can select the optimal conditions for their specific application.

Core Principles: The Challenge of an Electron-Deficient Acid

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. The reaction requires the activation of the carboxylic acid's carbonyl carbon to render it sufficiently electrophilic for nucleophilic attack by the amine.[1][2] This is typically achieved using a "coupling reagent."

The primary challenge with 3-(3,5-dinitrophenyl)propanoic acid stems from the profound electron-withdrawing nature of the two nitro groups. This has a direct impact on the reactivity of the carboxylate:

  • Reduced Carboxylate Nucleophilicity: Through inductive and resonance effects, the dinitrophenyl ring pulls electron density away from the carboxylate anion. This stabilization reduces the carboxylate's nucleophilicity, making the initial activation step—the attack on the coupling reagent (e.g., a carbodiimide or uronium salt)—significantly more sluggish compared to electron-neutral or electron-rich carboxylic acids.[3]

Therefore, overcoming this inherent electronic deactivation is the central goal when designing a coupling strategy for this molecule. The choice of coupling reagent and reaction conditions must be tailored to generate a highly reactive activated intermediate capable of efficiently reacting with the target amine.

Strategic Selection of Coupling Reagents

The success of the coupling reaction is critically dependent on the choice of activating agent. While numerous reagents exist, they can be broadly categorized based on their reactivity and mechanism. For a deactivated substrate like 3-(3,5-dinitrophenyl)propanoic acid, higher-reactivity reagents are strongly recommended.

Carbodiimides: The Classic Approach

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used due to their cost-effectiveness.[1][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[1][6]

For an electron-deficient acid, the formation of the O-acylisourea is slow, increasing the likelihood of these side reactions. Therefore, the use of additives is mandatory .

  • Additives (HOBt, NHS): Additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) act as "active ester traps." They rapidly react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester (HOBt-ester or NHS-ester).[6][7] This new intermediate is less susceptible to side reactions and efficiently acylates the target amine.

Uronium/Aminium Salts: The High-Performance Option

Uronium and aminium salts are generally more powerful and faster than carbodiimides, making them ideal for challenging couplings.[1][8] For this specific application, HATU is the reagent of choice.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is an aminium salt derived from 1-Hydroxy-7-azabenzotriazole (HOAt).[9][10] It offers several distinct advantages:

    • Superior Reactivity: It forms a highly reactive OAt-active ester, which is more potent than the corresponding OBt-ester generated by its predecessor, HBTU.[8][11]

    • Anchimeric Assistance: The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through a neighboring group effect, further accelerating the rate of acylation.[12]

    • Reduced Racemization: HATU is known for its ability to suppress epimerization, which is critical when coupling chiral amines or amino acids.[9]

The combination of high activation efficiency and rapid reaction rates makes HATU exceptionally well-suited to overcome the poor nucleophilicity of the dinitrophenylpropanoate anion.[9][11]

Data Summary: Reagent Comparison
Reagent ClassExample(s)MechanismByproductsKey AdvantagesConsiderations for 3-(3,5-DNPA)
Carbodiimide EDC, DCCForms O-acylisourea intermediateSoluble urea (EDC), Insoluble urea (DCC)[1]Cost-effective, widely availableSluggish activation. Requires additives (NHS, HOBt) to prevent side reactions.[6][7]
Uronium/Aminium HATU, HBTUForms OAt/OBt active estersTetramethylurea (soluble)High reactivity, fast kinetics, low racemization.[8][9]Highly Recommended. HATU is superior for difficult couplings.[10][11]
Phosphonium PyBOPForms OBt active esterTris-pyrrolidino phosphamideHigh reactivity, no guanidinylation side reactions.[1]Excellent alternative to HATU, particularly in solution-phase synthesis.

Visualization of Activation Mechanisms

Understanding the reaction pathway is key to troubleshooting and optimization. The following diagrams illustrate the activation of the carboxylic acid by the recommended reagent systems.

G cluster_0 General Amide Formation Acid R-COOH (3,5-DNPA) Activated Activated Intermediate (e.g., OAt-Ester) Acid->Activated  Activation Amine R'-NH2 Amide Amide Product Amine->Amide Activated->Amide  Acylation Reagent Coupling Reagent + Base Reagent->Activated

Caption: General workflow for peptide coupling reactions.

HATU_Mechanism cluster_legend HATU Activation Pathway Carboxylate DNPA-COO⁻ (Deprotonated Acid) OAt_ester Highly Reactive OAt-Active Ester Carboxylate->OAt_ester Attacks HATU_reagent HATU Reagent HATU_reagent->OAt_ester TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amide_Product Amide Product OAt_ester->Amide_Product Nucleophilic Attack Amine R'-NH2 Amine->Amide_Product HOAt HOAt (Byproduct) Amide_Product->HOAt

Caption: Activation of the carboxylate via the HATU reagent.[12]

EDC_NHS_Mechanism cluster_legend EDC/NHS Activation Pathway Carboxylic_Acid DNPA-COOH Acylisourea Unstable O-Acylisourea Intermediate Carboxylic_Acid->Acylisourea EDC_reagent EDC Reagent EDC_reagent->Acylisourea NHS_ester Stable NHS-Active Ester Acylisourea->NHS_ester Trapping EDC_urea EDC-Urea (Byproduct) Acylisourea->EDC_urea NHS_reagent NHS Additive NHS_reagent->NHS_ester Amide_Product Amide Product NHS_ester->Amide_Product Acylation Amine R'-NH2 Amine->Amide_Product

Caption: Two-step activation using EDC with an NHS additive.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 3-(3,5-dinitrophenyl)propanoic acid with a generic primary amine. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous for best results.

Protocol 1: High-Performance Coupling using HATU

This is the recommended method for achieving high yields and clean conversions, especially for valuable or sterically hindered amines.

Materials & Reagents:

  • 3-(3,5-Dinitrophenyl)propanoic acid (1.0 eq.)

  • Primary Amine (R-NH₂) (1.0 - 1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3,5-dinitrophenyl)propanoic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.1-0.2 M with respect to the acid). Stir the mixture for 2-3 minutes.

  • Pre-activation: Add DIPEA (2.5 - 3.0 eq.) to the mixture. The solution may change color. Allow the mixture to stir at room temperature for 10-15 minutes. This "pre-activation" step is crucial for ensuring the formation of the OAt-active ester before the amine is introduced.

  • Amine Addition: In a separate vial, dissolve the primary amine (1.0 - 1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction flask.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-3 hours.[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aq. LiCl or water (to remove DMF), saturated aq. NaHCO₃ (to remove excess acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure amide.

Protocol 2: Cost-Effective Coupling using EDC/NHS

This method is a viable alternative when cost is a primary consideration. Careful execution is required to minimize side-product formation.

Materials & Reagents:

  • 3-(3,5-Dinitrophenyl)propanoic acid (1.0 eq.)

  • Primary Amine (R-NH₂) (1.0 - 1.2 eq.)

  • EDC·HCl (1.2 - 1.5 eq.)

  • N-Hydroxysuccinimide (NHS) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aq. NaHCO₃ solution

  • 1 M aq. HCl solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: To a round-bottom flask, add 3-(3,5-dinitrophenyl)propanoic acid (1.0 eq.) and NHS (1.2 eq.).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids. If using DCM, cool the flask to 0 °C in an ice bath. EDC couplings are often performed at low temperatures to minimize side reactions.[1]

  • Activation: Add EDC·HCl (1.2 - 1.5 eq.) to the cooled solution in one portion. Stir the mixture at 0 °C for 15-20 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This two-step process activates the acid by forming the NHS-ester.[7]

  • Amine Addition: Add the primary amine (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction may be slower than with HATU; allow it to proceed for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, 1 M aq. HCl (to remove any unreacted amine), saturated aq. NaHCO₃ (to remove excess acid and NHS), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. The water-soluble urea byproduct from EDC should be largely removed during the aqueous work-up.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive coupling reagent. 2. Wet reagents or solvents. 3. Insufficient base or reaction time.1. Switch to a more powerful reagent (e.g., from EDC/NHS to HATU). 2. Use freshly dried, anhydrous solvents and reagents. 3. Increase equivalents of base (e.g., DIPEA to 3.0 eq.). Extend reaction time.
Formation of N-Acylurea (with EDC) The unstable O-acylisourea intermediate rearranged before reacting with the amine or NHS.1. Ensure NHS is added with the acid before EDC. 2. Perform the reaction at 0 °C to slow the rate of rearrangement.[1] 3. Ensure sufficient NHS (at least 1.2 eq.) is present to trap the intermediate.
Multiple Spots on TLC 1. Incomplete reaction. 2. Side reactions (e.g., guanidinylation of amine if using excess HBTU/HATU without pre-activation). 3. Degradation of starting material or product.1. Allow the reaction to stir longer or consider gentle heating (e.g., 40 °C). 2. Always pre-activate the acid with HATU/base before adding the amine.[11] 3. Ensure the work-up conditions are not too harsh (e.g., avoid strong acids/bases if the product is sensitive).
Difficulty in Purification Byproducts co-elute with the desired product (e.g., DCU from DCC, tetramethylurea from HATU).1. For DCC, attempt to precipitate the DCU byproduct from the crude mixture using a solvent like DCM and filter it off.[1] 2. For water-soluble byproducts (from EDC, HATU), ensure a thorough aqueous work-up is performed. Multiple washes can improve purity.

Conclusion

The successful peptide coupling of 3-(3,5-dinitrophenyl)propanoic acid requires a deliberate strategy to overcome the electronic deactivation imposed by the dinitrophenyl moiety. While standard EDC/NHS protocols can be effective with careful optimization, the use of high-performance uronium reagents, particularly HATU , is strongly recommended. The superior reactivity of HATU provides a more robust, rapid, and efficient pathway to the desired amide product, minimizing side reactions and often resulting in higher yields. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently and successfully incorporate this challenging building block into their synthetic targets.

References

  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Wikipedia. (n.d.). HATU.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013, February 1). International Journal of Electrochemical Science.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Sigma-Aldrich. (n.d.). Peptide Labeling.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). SpringerLink.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Fisher Scientific. (n.d.). Amide Synthesis.

Sources

Method

Catalytic hydrogenation methods for 3-(3,5-Dinitrophenyl)propanoic acid

An Application Guide to the Catalytic Hydrogenation of 3-(3,5-Dinitrophenyl)propanoic Acid Introduction: The Strategic Importance of Nitro Group Reduction The reduction of aromatic nitro compounds to their corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Hydrogenation of 3-(3,5-Dinitrophenyl)propanoic Acid

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in modern organic synthesis. This reaction serves as a critical gateway for the production of a wide array of valuable molecules, including active pharmaceutical ingredients (APIs), dyes, polymers, and other specialty chemicals.[1][2] The resulting aromatic amines are versatile intermediates, acting as essential building blocks for constructing more complex molecular architectures.[3]

This document provides an in-depth guide to the catalytic hydrogenation of 3-(3,5-dinitrophenyl)propanoic acid to synthesize its diamino counterpart, 3-(3,5-diaminophenyl)propanoic acid. We will explore the mechanistic underpinnings, compare various catalytic systems, provide detailed, field-tested protocols, and emphasize the critical safety procedures required for this transformation. Catalytic hydrogenation is frequently the method of choice due to its high efficiency, atom economy, and generally clean reaction profiles, which minimize hazardous by-products.[3][4]

Mechanistic Rationale and Catalyst Selection

The conversion of a nitro group to an amine via catalytic hydrogenation is not a single-step event but a complex, multi-electron reduction that proceeds through several intermediates. The overall transformation consumes six electrons and six protons, or three equivalents of molecular hydrogen (H₂), for each nitro group.

The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.[1][5][6]

Caption: General reaction pathway for nitro group reduction.

The choice of catalyst is paramount for the success of the reaction. Heterogeneous catalysts are preferred for their ease of separation from the reaction mixture.

  • Palladium on Carbon (Pd/C): This is the most widely used catalyst for nitro group reductions due to its high activity and efficiency.[7][8] It is generally effective for reducing both aromatic and aliphatic nitro groups.

  • Raney Nickel: A sponge-like, porous nickel catalyst, Raney Nickel is also highly effective.[1][9] It is often chosen for substrates where dehalogenation is a concern, although this is not a factor for the target molecule.[7] Its pyrophoric nature necessitates careful handling.[10]

  • Platinum and Rhodium Catalysts: Other platinum-group metals, such as platinum(IV) oxide (PtO₂) or rhodium on carbon, can also be employed and may offer different selectivity profiles in more complex molecules.[5][11]

Comparative Analysis of Common Catalytic Systems

The selection of a specific catalyst and hydrogen source depends on the substrate's functional group tolerance, desired selectivity, and available laboratory equipment.

Catalytic System Hydrogen Source Advantages Disadvantages Typical Conditions
Palladium on Carbon (Pd/C) H₂ Gas (Balloon or Parr)High activity, widely applicable, good functional group tolerance.[7][12]Can be pyrophoric, may reduce other sensitive groups (e.g., C-C double bonds, benzyl groups).Room temp, 1 atm H₂, Ethanol/Methanol solvent.[3]
Raney Nickel H₂ Gas (Balloon or Parr)Highly active, cost-effective, useful for preventing dehalogenation.[7]Pyrophoric (requires handling as a slurry), can have lower chemoselectivity than Pd/C.[10]Room temp to mild heat, 1-50 psi H₂, Ethanol.[9]
Transfer Hydrogenation Hydrazine (NH₂NH₂·H₂O), Formic Acid (HCOOH)Avoids the need for pressurized H₂ gas cylinders, can offer high selectivity.[2][13]Reagents can be toxic (hydrazine), may require higher temperatures, stoichiometry control is crucial.Reflux temperatures, various solvents.[2][14]
Metal-Mediated Reduction Iron (Fe), Tin(II) Chloride (SnCl₂)Excellent chemoselectivity, tolerates many functional groups, inexpensive.[7][15]Stoichiometric amounts of metal are required, produces significant metal salt waste, workup can be cumbersome.Acidic conditions (e.g., AcOH, HCl), reflux.[3]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the complete reduction of both nitro groups on 3-(3,5-dinitrophenyl)propanoic acid.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) and a Hydrogen Balloon

This method is the most common due to its simplicity and high yield.

Materials:

  • 3-(3,5-Dinitrophenyl)propanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and gas inlet adapter

  • Vacuum/Nitrogen manifold

  • Hydrogen balloon

  • Filter aid (Celite®)

  • Büchner funnel and filter flask

Procedure:

  • Setup: In a fume hood, add 3-(3,5-dinitrophenyl)propanoic acid to the three-neck flask equipped with a stir bar.

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and back-filling with nitrogen gas three times.[16]

  • Solvent and Catalyst Addition: Under a positive flow of nitrogen, add ethanol to dissolve the starting material. Then, carefully add the Pd/C catalyst in one portion.[15][17]

  • Hydrogenation: Evacuate the flask one final time to remove the nitrogen and carefully back-fill with hydrogen from a balloon. Ensure the system is sealed. For this dinitro compound, at least 6 molar equivalents of H₂ are required.[16]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin can visualize the amine product) or LC-MS until the starting material is fully consumed.[3] Hydrogen uptake can also be observed by the deflation of the balloon.

  • Work-up - Catalyst Removal (CRITICAL STEP):

    • Once the reaction is complete, carefully evacuate the hydrogen and purge the flask with nitrogen three times.[10][18]

    • Prepare a pad of Celite® in a Büchner funnel and pre-wet it with ethanol.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the pyrophoric Pd/C catalyst.[15]

    • Crucially, never allow the catalyst on the filter pad to become dry. Keep it covered with a layer of solvent at all times to prevent ignition upon contact with air.[16][17][18]

    • Wash the filter cake thoroughly with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-(3,5-diaminophenyl)propanoic acid. The product can be purified further by crystallization if necessary.

  • Catalyst Quenching: Immediately after filtration, transfer the wet Celite®/catalyst pad to a separate container and submerge it under water.[16] This deactivates the catalyst for safe disposal.

Protocol 2: Hydrogenation using Raney Nickel

This protocol is an alternative that is also highly effective.

Materials:

  • 3-(3,5-Dinitrophenyl)propanoic acid (1.0 eq)

  • Raney Nickel (typically supplied as a 50% slurry in water)

  • Ethanol

  • Pressurized hydrogenation vessel (e.g., Parr shaker) or balloon setup

  • Filter aid (Celite®)

Procedure:

  • Setup: To a pressure-resistant hydrogenation vessel, add the 3-(3,5-dinitrophenyl)propanoic acid dissolved in ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney Nickel slurry. The amount needed should be determined by the manufacturer's instructions, but a small spatula-tip is often sufficient for lab scale.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[3]

  • Reaction: Stir or shake the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes (indicating consumption of 6 equivalents of H₂), the reaction is complete.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen. Filter the mixture through a pad of wet Celite® as described in Protocol 1, ensuring the Raney Nickel catalyst is never allowed to dry.

  • Isolation & Quenching: Isolate the product from the filtrate and quench the catalyst with water as previously described.

Caption: A generalized workflow for catalytic hydrogenation.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Incomplete or Slow Reaction - Insufficient catalyst loading- Poor quality catalyst- Inadequate stirring/mixing- Low hydrogen pressure- Increase catalyst loading (e.g., from 5 to 10 mol%)- Use fresh catalyst- Increase stir rate or use a baffled flask- Increase H₂ pressure (if using a Parr apparatus)
Formation of Side Products - Over-reduction of other functional groups (if present)- Catalyst poisoning- Screen different catalysts (e.g., Raney Nickel instead of Pd/C if dehalogenation is an issue on other substrates).[7]- Ensure high purity of starting materials and solvent.
Catalyst Ignites During Filtration Catalyst was allowed to dry and came into contact with air.IMMEDIATELY cover the funnel with a watch glass to extinguish the flame.[16] For future runs, ensure the Celite® pad and catalyst remain fully submerged in solvent during the entire filtration process.[16][17]
Difficult Filtration Fine catalyst particles clogging the filter paper or Celite® pad.- Use a thicker pad of Celite®.- Allow the catalyst to settle after the reaction, then decant the supernatant before filtering the remaining slurry.

Safety: A Non-Negotiable Priority

Catalytic hydrogenation involves significant hazards that must be managed with rigorous adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is free of cracks and properly secured.[10][16]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel, once "charged" with hydrogen, are pyrophoric and can ignite spontaneously upon exposure to air.[10] This is especially true after the reaction when the catalyst is filtered.

    • NEVER allow the filtered catalyst to dry on the filter paper.[17][18]

    • ALWAYS keep the catalyst slurry wet with solvent during and after filtration.[15][16]

    • ALWAYS quench the used catalyst by submerging it in water for safe disposal.[16]

Caption: Critical safety workflow for hydrogenation reactions.

Conclusion

The catalytic hydrogenation of 3-(3,5-dinitrophenyl)propanoic acid is a robust and high-yielding method for synthesizing the corresponding diamine. Success hinges on the appropriate selection of the catalyst system and, most importantly, an unwavering commitment to the safety procedures outlined. Both Palladium on Carbon and Raney Nickel are excellent catalysts for this transformation. By following the detailed protocols and understanding the rationale behind each step, researchers can safely and efficiently perform this valuable chemical conversion.

References

  • Shaikh, R. R., et al. (2021). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available at: [Link]

  • Peterson, J. R., et al. (2006). Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel. Synthetic Communications. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Zarubina, V. V., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Boyd, R. N. (1959). Selective reduction of dinitro compounds. Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at: [Link]

  • ACS Publications. (1966). Selective reduction of dinitro compounds. Journal of Chemical Education. Available at: [Link]

  • Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. Available at: [Link]

  • Zhang, Y., et al. (2022). Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. Frontiers in Chemistry. Available at: [Link]

  • YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]

  • University of Wisconsin-Madison. Hydrogenation SOP. Available at: [Link]

  • ATSDR. ANALYTICAL METHODS. Available at: [Link]

  • Pal'chevskaya, T. A., et al. (1995). HYDROGENATION OF m-NITROCINNAMIC AND 3,5-DINITROBENZOIC ACIDS ON RHENIUM CLUSTERS. Theoretical and Experimental Chemistry. Available at: [Link]

  • Reddit. (2022). Hydrogenation reaction tips and tricks. Available at: [Link]

  • JKU ePUB. (2021). HOMOGENEOUS CATALYTIC HYDROGENATION REACTIONS. Available at: [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • Google Patents. (2012). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
  • ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Available at: [Link]

  • PubChem. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. Available at: [Link]

  • Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Available at: [Link]

  • Google Patents. (2011). Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.
  • National Center for Biotechnology Information. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Available at: [Link]

Sources

Application

Preparation of charge-transfer complexes with 3-(3,5-Dinitrophenyl)propanoic acid

Application Note: Preparation and Characterization of Charge-Transfer Complexes with 3-(3,5-Dinitrophenyl)propanoic Acid Abstract & Introduction This application note details the protocol for synthesizing and characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Charge-Transfer Complexes with 3-(3,5-Dinitrophenyl)propanoic Acid

Abstract & Introduction

This application note details the protocol for synthesizing and characterizing charge-transfer (CT) complexes using 3-(3,5-Dinitrophenyl)propanoic acid (DNPPA) . As a structural analog to 3,5-dinitrobenzoic acid, DNPPA functions as a potent


-electron acceptor due to the electron-withdrawing nitro groups at the meta positions.

The formation of these complexes is driven by the transfer of charge from the Highest Occupied Molecular Orbital (HOMO) of an electron-rich donor (e.g., amines, polycyclic aromatics, pharmaceutical actives) to the Lowest Unoccupied Molecular Orbital (LUMO) of the DNPPA acceptor. This interaction yields a distinct spectrophotometric band in the visible region, enabling both quantitative analysis of pharmaceutical compounds and fundamental thermodynamic studies.

Key Applications:

  • Pharmaceutical Analysis: Quantification of amine-based drugs (e.g., phenylephrine, rupatadine) via colorimetric assay.

  • Material Science: Study of organic semiconductors and supramolecular assembly.

  • Thermodynamics: Determination of association constants (

    
    ) and Gibbs free energy (
    
    
    
    ).

Materials & Equipment

Reagents:

  • Acceptor: 3-(3,5-Dinitrophenyl)propanoic acid (DNPPA) [CAS: 42287-92-3]. Purity

    
     98%.
    
  • Donors: Electron-rich compounds (e.g., aromatic amines, N-heterocycles).

  • Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), Chloroform (

    
    ), or Dichloromethane (DCM).
    
    • Note: Solvent polarity significantly affects the stability and position of the CT band (solvatochromism). MeCN is recommended for initial screening due to its high dielectric constant and transparency in the UV-Vis region.

Equipment:

  • UV-Vis Spectrophotometer: Double-beam, capable of scanning 200–800 nm with 0.1 nm resolution.

  • Quartz Cuvettes: 1.0 cm path length (matched pair).

  • Thermostated Cell Holder: For thermodynamic studies (control range: 20–60°C).

  • Analytical Balance: Precision

    
     0.01 mg.
    

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable, equimolar solutions for stoichiometric analysis.

  • Calculate Mass: Determine the mass required for

    
     of a 
    
    
    
    solution.
    • 
      .[1][2]
      
    • Mass =

      
      .
      
  • Solubilization: Weigh the exact mass of DNPPA and transfer to a 100 mL volumetric flask. Dissolve in the chosen solvent (e.g., MeCN). Sonicate for 5 minutes to ensure complete dissolution.

  • Donor Solution: Prepare a

    
     stock solution of the donor compound in the same solvent.
    
  • Stability Check: Store solutions in amber glass to prevent photodegradation. Use within 24 hours.

Protocol B: Determination of (Spectral Scan)

Objective: Identify the specific wavelength of the charge-transfer band.

  • Blank Correction: Place pure solvent in both reference and sample cuvettes. Run a baseline correction (200–800 nm).

  • Reagent Scans: Record the spectra of the pure Donor (

    
    ) and pure Acceptor (DNPPA, 
    
    
    
    ) separately. Note their
    
    
    values.
  • Complex Formation: Mix

    
     of Donor stock + 
    
    
    
    of DNPPA stock in a vial. Transfer to the cuvette.
  • Detection: Scan the mixture. The CT complex will appear as a new, broad absorption band (typically 400–600 nm) that is bathochromic (red-shifted) relative to the individual components.

    • Criterion: If the new band overlaps with reagents, use a "Reagent Blank" (solution of DNPPA) in the reference cell instead of pure solvent.

Protocol C: Stoichiometry (Job's Method of Continuous Variations)

Objective: Determine the molar ratio (n) of the Donor:Acceptor complex.

  • Preparation: Prepare a series of 10 flasks (10 mL volume).

  • Mixing: Vary the volume of Donor (

    
    ) and Acceptor (
    
    
    
    ) such that
    
    
    (e.g., 10 mL).
    • Example: 1:9, 2:8, ... 5:5, ... 9:1.

  • Measurement: Measure Absorbance (

    
    ) at the determined 
    
    
    
    .
  • Plotting: Plot

    
     (y-axis) vs. Mole Fraction of Donor (
    
    
    
    ).
  • Analysis: The maximum of the curve indicates the stoichiometry.[3]

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       1:1 complex.[4]
      
    • 
       1:2 complex.
      
Protocol D: Association Constant (Benesi-Hildebrand Method)

Objective: Calculate the formation constant (


) and molar absorptivity (

).[5]
  • Setup: Keep DNPPA concentration constant (

    
    ) and vary Donor concentration in large excess (
    
    
    
    , e.g., 10–100 fold excess).
  • Measurement: Measure absorbance at

    
     for at least 5 different donor concentrations.
    
  • Calculation: Use the Benesi-Hildebrand equation (for 1:1 complex):

    
    
    
  • Plot: Graph

    
     vs. 
    
    
    
    .
    • Slope:

      
      
      
    • Intercept:

      
      
      
    • Result:

      
      
      

Visualization of Workflows

Figure 1: Experimental Workflow for CT Complex Analysis

CT_Workflow cluster_analysis Quantitative Analysis Start Start: Reagent Prep Stock Stock Solutions (10^-3 M in MeCN) Start->Stock Scan Spectral Scan (200-800 nm) Stock->Scan Identify Identify CT Band (New λ_max) Scan->Identify Jobs Job's Method (Stoichiometry) Identify->Jobs Fixed Total Conc. BH Benesi-Hildebrand (K_CT & ε) Identify->BH Excess Donor Thermo Thermodynamics (ΔG, ΔH, ΔS) BH->Thermo Var. Temp

Caption: Step-by-step workflow for preparing and characterizing DNPPA charge-transfer complexes.

Figure 2: Molecular Interaction Mechanism

Molecular_Interaction Donor Electron Donor (D) (High HOMO) Complex CT Complex (D-A) (Colored Species) Donor->Complex Acceptor Acceptor (DNPPA) (Low LUMO) Acceptor->Complex Interaction π-π Stacking Electrostatic Attraction Complex->Interaction

Caption: Schematic of the donor-acceptor interaction leading to the formation of the colored CT complex.

Data Interpretation & Thermodynamics

Once


 is determined at multiple temperatures (e.g., 298K, 308K, 318K), thermodynamic parameters are derived using the Van't Hoff equation:


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of formation).
    
  • Intercept:

    
     (Entropy change).
    
  • Gibbs Free Energy:

    
    .
    
    • Note: A negative

      
       indicates spontaneous complex formation.
      

References

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. Link

  • Job, P. (1928).[4] Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. (Foundational Method Reference).

  • Santa Cruz Biotechnology. (n.d.).[2] 3-(3,5-Dinitrophenyl)propionic acid (CAS 42287-92-3) Product Data Sheet. Link

  • Refat, M. S., et al. (2014). Spectrophotometric and thermodynamic studies of the charge transfer complexes of some drugs with -acceptors. Journal of Molecular Liquids, 194, 193-203. (Protocol Analog Reference).
  • Mulliken, R. S. (1952).[6] Molecular Compounds and their Spectra. II. Journal of the American Chemical Society, 74(3), 811–824. Link

Sources

Method

Functionalization of nanoparticles using 3-(3,5-Dinitrophenyl)propanoic acid

Application Note & Protocol Topic: Functionalization of Nanoparticles using 3-(3,5-Dinitrophenyl)propanoic acid Guiding Principle: Crafting Immunologically Active Nanoprobes The surface modification of nanoparticles is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Functionalization of Nanoparticles using 3-(3,5-Dinitrophenyl)propanoic acid

Guiding Principle: Crafting Immunologically Active Nanoprobes

The surface modification of nanoparticles is a cornerstone of advanced nanomedicine and diagnostics, transforming inert carriers into highly specific tools for targeted delivery and sensing.[1][2][3] This guide details the chemical conjugation of 3-(3,5-Dinitrophenyl)propanoic acid to nanoparticles, a process that yields a powerful tool for immunological applications.

The 3,5-dinitrophenyl (DNP) group is a classic hapten—a small molecule that can elicit a robust immune response when attached to a larger carrier, such as a protein or, in this case, a nanoparticle.[4][5] By itself, the DNP moiety is not immunogenic.[5] However, when presented on a nanoparticle surface, it can be readily recognized by anti-DNP antibodies. This characteristic makes DNP-functionalized nanoparticles invaluable as:

  • Immunological Probes: For studying antibody-antigen interactions and immune cell activation.

  • Diagnostic Controls: Serving as reliable positive controls in immunoassays.[6]

  • Model Systems: For developing and optimizing nanoparticle-based vaccines and targeted drug delivery platforms.[4]

The protocol herein employs the widely adopted and robust carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond between the nanoparticle surface and the DNP ligand. This approach is chosen for its high efficiency in aqueous buffers and its well-documented success in bioconjugation.[7][8]

The Chemistry of Conjugation: An EDC/NHS-Mediated Pathway

The functionalization process is a two-step reaction that covalently links the carboxylic acid group of the DNP-propanoic acid to primary amine groups present on the nanoparticle surface.

  • Activation Step: EDC, a zero-length crosslinker, reacts with the carboxyl group of the DNP-propanoic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: This intermediate is prone to hydrolysis. To enhance reaction efficiency, NHS is added to convert the unstable intermediate into a semi-stable, amine-reactive NHS-ester. This ester is significantly more resistant to hydrolysis in aqueous environments, allowing for a more controlled and efficient reaction with the primary amines on the nanoparticle surface. The final product is a stable amide bond.

This two-step process is visualized in the reaction diagram below.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Coupling to Nanoparticle DNP_Acid 3-(3,5-Dinitrophenyl)propanoic acid (R-COOH) Intermediate Reactive O-acylisourea Intermediate (Unstable) DNP_Acid->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS-Ester (Semi-Stable) Intermediate->NHS_Ester + NHS NHS NHS Final_Product DNP-Functionalized Nanoparticle NHS_Ester->Final_Product + NP-NH2 (Amide Bond Formation) NP_Amine Amine-Functionalized Nanoparticle (NP-NH2)

Caption: EDC/NHS chemistry for DNP conjugation.

Materials & Equipment

Reagents:
  • Amine-functionalized nanoparticles (e.g., Iron Oxide, Silica, Gold, or Polymeric NPs)

  • 3-(3,5-Dinitrophenyl)propanoic acid (DNP-Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M Glycine)

  • High-purity deionized (DI) water (18.2 MΩ·cm)

  • Dimethyl sulfoxide (DMSO), anhydrous

Equipment:
  • Magnetic stirrer and stir bars

  • pH meter

  • Vortex mixer

  • Bath sonicator

  • Benchtop microcentrifuge or ultracentrifuge (depending on nanoparticle size and density)

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Fourier-Transform Infrared (FTIR) Spectrometer

Experimental Protocols

This section provides a step-by-step workflow. It is critical to perform all steps sequentially and without delay, especially after the addition of EDC/NHS, to prevent hydrolysis of the activated ester.

Protocol 1: Reagent Preparation
  • MES Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of MES in DI water. Adjust the pH to 6.0 using 1 M NaOH. This buffer is chosen as it does not contain primary amines that would compete in the conjugation reaction.

  • DNP-Acid Stock Solution (10 mg/mL): Dissolve 10 mg of 3-(3,5-Dinitrophenyl)propanoic acid in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Note: Prepare this solution fresh before each use.

  • EDC/NHS Activation Solution: Prepare this solution immediately before use. For a typical reaction, you will need a molar excess of EDC and NHS relative to the DNP-Acid. A common starting point is a 2:1 molar ratio of EDC:NHS.

    • Example: Weigh out EDC and NHS to achieve final concentrations of 40 mM and 20 mM, respectively, in MES buffer.

Protocol 2: Activation and Conjugation
  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL. Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion and break up any aggregates.

  • Activation of DNP-Acid:

    • In a separate microfuge tube, combine 100 µL of the DNP-Acid stock solution with 800 µL of MES buffer.

    • Add 100 µL of the freshly prepared EDC/NHS activation solution.

    • Immediately vortex the mixture and allow it to react for 15-20 minutes at room temperature, protected from light. This forms the semi-stable NHS-ester.

  • Conjugation Reaction:

    • Add the activated DNP-NHS ester solution dropwise to the nanoparticle suspension while gently stirring or vortexing.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or orbital shaker).

Protocol 3: Quenching and Purification

Causality Insight: Quenching is a critical step to deactivate any unreacted NHS-esters, preventing non-specific binding or nanoparticle aggregation. Purification is essential to remove byproducts and unreacted reagents, ensuring the final product is suitable for biological applications.

  • Quenching: Add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes. The primary amines in the quencher will react with and cap any remaining NHS-esters.

  • Purification:

    • Centrifuge the nanoparticle suspension at a speed and time sufficient to pellet the nanoparticles (this will vary based on NP type; e.g., 12,000 x g for 20 min for 100 nm iron oxide NPs).

    • Carefully aspirate and discard the supernatant, which contains unreacted DNP, EDC/NHS byproducts, and quencher.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4). Use a bath sonicator to aid in complete redispersion.

    • Repeat this washing cycle at least three times to ensure complete removal of contaminants.

  • Final Storage: After the final wash, resuspend the purified DNP-functionalized nanoparticles in sterile PBS or another buffer of choice. Store at 4°C.

Validation and Characterization: A Self-Validating System

Confirming the successful functionalization is mandatory. The following characterization techniques provide a comprehensive validation of the final product.

Technique Parameter Measured Expected Result for Successful Conjugation
UV-Vis Spectroscopy Absorbance SpectrumAppearance of a characteristic absorbance peak for the DNP group (typically ~250-360 nm range), which is absent in the spectrum of the starting amine-NPs.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)A slight increase in the hydrodynamic diameter is expected due to the addition of the DNP ligand. The PDI should remain low (<0.3) indicating a stable, non-aggregated suspension.[9][10]
Zeta Potential Surface ChargeA significant shift in zeta potential towards a more neutral or negative value. The initial amine-NPs are typically positive at neutral pH; conversion of amines to neutral amides reduces this positive charge.
FTIR Spectroscopy Vibrational Bands of Chemical BondsAppearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). Presence of characteristic peaks for the nitro groups (NO₂) of the DNP moiety (~1530 cm⁻¹ and ~1340 cm⁻¹).[11][12][13]

Summary Workflow

The entire process, from preparation to validation, is summarized in the workflow diagram below.

G cluster_char Characterization & Validation A Prepare Amine-NP Suspension in MES Buffer D Add Activated DNP to NP Suspension A->D B Prepare Fresh DNP-Acid and EDC/NHS Solutions C Activate DNP-Acid with EDC/NHS (15-20 min) B->C C->D E Conjugation Reaction (2-4 hours, RT) D->E F Quench Reaction (Tris or Glycine) E->F G Purify by Centrifugation/ Washing (3x with PBS) F->G H Final Product: DNP-Functionalized NPs G->H UV UV-Vis Spec. H->UV Confirm DNP DLS DLS & Zeta H->DLS Check Size/Charge FTIR FTIR H->FTIR Verify Amide Bond

Caption: Overall experimental workflow diagram.

References

  • Decorating Nanoparticle Surface for Targeted Drug Delivery: Opportunities and Challenges. Google Scholar.
  • Surface Modification of Nanoparticles for Targeted Drug Delivery.
  • Surface-Modified Nanoparticles for Improved Drug Targeting and Reduced Toxicity. Open Access Journals - Research and Reviews.
  • Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI.
  • Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers.
  • The immunogenicity of dinitrophenyl amino acids. PubMed.
  • Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs.
  • Dinitrophenol (KLH) (DNP)
  • Dopamine functionalized polymeric nanoparticle for targeted drug delivery. RSC Publishing.
  • Definition of dinitrophenyl - NCI Drug Dictionary.
  • THE IMMUNOGENICITY OF DINITROPHENYL AMINO ACIDS. PMC.
  • 2,4-Dinitrophenylhydrazine functionalized sodium dodecyl sulfate-coated magnetite nanoparticles for effective removal of Cd(II) and Ni(II)
  • 2,4-Dinitrophenylhydrazine functionalized sodium dodecyl sulfate-coated magnetite nanoparticles for effective removal of Cd(II) and Ni(II)
  • 2,4-Dinitrophenylhydrazine Dithiocarbamate Modified Silver Nanoparticles as Sensor for the Colorimetric Determin
  • Synthesis of 2,4-dinitrophenylhydrazine loaded sodium dodecyl sulfate-coated magnetite nanoparticles for adsorption of Hg(II) ions from an aqueous solution. Environmental Health Engineering And Management Journal.
  • Dopamine Functionalized Polymeric Nanoparticle for Targeted Drug Delivery | Request PDF.
  • Acridine-2,4-Dinitrophenyl Hydrazone Conjugated Silver Nanoparticles as an Efficient Sensor for Quantific
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI.
  • Drug Delivery Application of Functional Nanomaterials Synthesized Using N
  • Drug delivery and nanoparticles: Applic
  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internaliz
  • Nanoparticle Functionalization and Its Potentials for Molecular Imaging. PMC - NIH.
  • The metabolic fate of the dinitrophenyl hapten conjug
  • Conjugated Polymer Nanoparticles for Bioimaging. MDPI.
  • Conjugation of multiple proteins onto the surface of PLGA/lipid hybrid nanoparticles. PMC.
  • Polymeric nanoparticles conjugate a novel heptapeptide as an epidermal growth factor receptor-active targeting ligand for doxorubicin. PMC.
  • Fine-Tuning the Antimicrobial Profile of Biocompatible Gold Nanoparticles by Sequential Surface Functionalization Using Polyoxometal
  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach.
  • Functionalization of Magnetic Nanoparticles by Folate as Potential MRI Contrast Agent for Breast Cancer Diagnostics. MDPI.
  • Scheme 1 Schematic of the synthetic route of the antibody-conjugated...

Sources

Application

Application Note: Green Chemistry Synthesis of 3-(3,5-Dinitrophenyl)propanoic Acid

Executive Summary This Application Note details a validated, eco-friendly protocol for the synthesis of 3-(3,5-dinitrophenyl)propanoic acid , a critical intermediate in the manufacturing of redox-active dendrimers, charg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated, eco-friendly protocol for the synthesis of 3-(3,5-dinitrophenyl)propanoic acid , a critical intermediate in the manufacturing of redox-active dendrimers, charge-transfer complexes, and functionalized polyamides.

Traditional synthesis routes often rely on the direct nitration of hydrocinnamic acid (which yields poor regioselectivity, favoring para- isomers) or the reduction of cinnamic acid derivatives using H₂/Pd-C (which indiscriminately reduces nitro groups to amines).

The Green Solution: This guide presents a regioselective, two-step "Green" pathway :

  • Solvent-Free Knoevenagel Condensation: Utilizing ammonium bicarbonate as a solid-state catalyst.

  • Chemoselective Biomimetic Reduction: Employing a Riboflavin (Vitamin B2)-catalyzed diimide reduction to saturate the alkene without affecting the nitro moieties.

Retrosynthetic Strategy & Green Logic

The core challenge in synthesizing this molecule is preserving the sensitive 3,5-dinitro functionality while reducing the propanoic side chain. Standard catalytic hydrogenation is non-viable as it reduces nitro groups (


) to amines (

) rapidly.
Pathway Comparison
FeatureClassical Route (Nitration)Classical Route (Standard Reduction)Green Route (This Protocol)
Starting Material Hydrocinnamic Acid3,5-Dinitrocinnamic Acid3,5-Dinitrobenzaldehyde
Reagents H₂SO₄ / HNO₃ (Fuming)H₂ / Pd-CMalonic Acid / N₂H₄·H₂O / Riboflavin
Selectivity Low (Ortho/Para mix)Poor (Reduces -NO₂ to -NH₂)High (Meta-only; -NO₂ intact)
Solvent DCM / Acid WasteMethanolEthanol / Water / Solvent-Free
Atom Economy LowModerateHigh
Strategic Workflow Diagram

GreenSynthesis SM 3,5-Dinitrobenzaldehyde Inter Intermediate: 3,5-Dinitrocinnamic Acid SM->Inter Knoevenagel Condensation (- CO2, - H2O) MA Malonic Acid MA->Inter Target Target: 3-(3,5-Dinitrophenyl)propanoic Acid Inter->Target Chemoselective Diimide Reduction Cat1 Cat: NH4HCO3 (Solvent-Free Grinding) Cat1->Inter Cat2 Cat: Riboflavin (Vit B2) Reductant: N2H4 / Air Cat2->Target

Figure 1: The two-step green synthesis pathway ensuring regiocontrol and chemoselectivity.

Experimental Protocols

Step 1: Solvent-Free Knoevenagel Condensation

Objective: Synthesize 3,5-dinitrocinnamic acid via condensation and in situ decarboxylation.

Mechanism: Ammonium bicarbonate acts as a mild, dual-activation catalyst. It generates ammonia in situ to deprotonate malonic acid while activating the aldehyde carbonyl, avoiding the use of toxic pyridine or piperidine.

Materials:
  • 3,5-Dinitrobenzaldehyde (10 mmol, 1.96 g)

  • Malonic acid (12 mmol, 1.25 g)

  • Ammonium bicarbonate (NH₄HCO₃) (2 mmol, 0.16 g)

  • Mortar and pestle (or ball mill)

Procedure:
  • Grinding: Combine 3,5-dinitrobenzaldehyde, malonic acid, and ammonium bicarbonate in a mortar. Grind vigorously with a pestle for 10–15 minutes.

    • Observation: The mixture will transition from a dry powder to a moist paste (eutectic melt) and then solidify as water and CO₂ are released.

  • Heating (Optional but recommended): Transfer the solid mixture to a flask and heat at 80°C for 30 minutes to ensure complete decarboxylation of the initial benzylidene malonic acid intermediate.

  • Workup: Wash the resulting solid with cold water (2 x 20 mL) to remove unreacted malonic acid and catalyst residues.

  • Purification: Recrystallize from ethanol/water (9:1).

  • Yield: Expect 85–92% yield of yellow crystalline solid (3,5-dinitrocinnamic acid).

Step 2: Chemoselective Diimide Reduction (The "Vitamin B2" Method)

Objective: Selectively reduce the alkene (C=C) to an alkane (C-C) without reducing the nitro groups.

Mechanism: This protocol uses Diimide (N₂H₂) generated in situ.[1] Riboflavin (Vitamin B2) acts as a photocatalyst/organocatalyst that oxidizes hydrazine to diimide using atmospheric oxygen. Diimide is a highly selective reducing agent for symmetric bonds (C=C, N=N) and is inert toward polar functional groups like -NO₂, -CN, and -C=O.

Materials:
  • 3,5-Dinitrocinnamic acid (5 mmol, 1.19 g) - Product from Step 1

  • Hydrazine hydrate (80% aq. solution) (10 mmol, 0.6 mL)

  • Riboflavin (Vitamin B2) (0.1 mmol, 37 mg) - 2 mol% catalyst loading

  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Procedure:
  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the 3,5-dinitrocinnamic acid and riboflavin in the Ethanol/Water mixture. The solution will be bright yellow (characteristic of flavin).

  • Addition: Add hydrazine hydrate dropwise.

  • Reaction: Heat the mixture to mild reflux (70–75°C) with open air circulation (do not use an inert atmosphere; O₂ is required to regenerate the flavin catalyst). Stir for 4–6 hours.

    • Note: The yellow color may fade to pale green/colorless if the flavin is fully reduced, then return to yellow upon exposure to air. This "breathing" color change indicates an active catalytic cycle.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The alkene starting material (Rf ~0.4) will disappear, replaced by the product (Rf ~0.45, often very close, check UV activity or stain). Tip: NMR is the best validation method here.

  • Workup: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous residue with 1M HCl to pH 2.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: The product is usually pure enough. If necessary, pass through a short silica plug.

Analytical Validation

Parameter3,5-Dinitrocinnamic Acid (Intermediate)3-(3,5-Dinitrophenyl)propanoic Acid (Target)
Appearance Yellow needlesPale yellow/off-white solid
Melting Point 175–177 °C160–162 °C
¹H NMR (DMSO-d₆)

6.8 (d, 1H, =CH), 7.7 (d, 1H, =CH-Ar), 8.9 (t, 1H, Ar-H)
Loss of alkene doublets. New multiplets at

2.7 (t, 2H, -CH₂-COOH) and

3.1 (t, 2H, Ar-CH₂-)
IR Spectroscopy 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1530/1340 cm⁻¹ (NO₂)1710 cm⁻¹ (C=O), Absence of 1630 cm⁻¹ , 1530/1340 cm⁻¹ (NO₂ intact)

Sustainability Metrics (Green Check)

  • Atom Economy: Excellent. The only byproducts are N₂ (gas) and H₂O.

  • Toxicity:

    • Old Method: Used Pyridine, Benzene, and heavy metals (Pd, Cr).

    • New Method: Uses Ethanol, Water, Vitamin B2, and Ammonium Bicarbonate (baking ammonia). Hydrazine is the only hazardous reagent but is fully consumed.

  • Energy: Reactions occur at ambient pressure and mild temperatures (<80°C).

Troubleshooting Guide

  • Problem: Incomplete reduction of the double bond.

    • Cause: Insufficient airflow (oxygen) to regenerate the Riboflavin catalyst.

    • Fix: Do not stopper the flask. Use a drying tube if humidity is a concern, but allow air exchange. Alternatively, bubble a slow stream of air through the solution.

  • Problem: Formation of amine byproducts.

    • Cause: Contamination with transition metals or use of too strong a reductant.

    • Fix: Ensure glassware is clean of Pd/Pt residues. Stick strictly to the Diimide method; do not use NaBH₄.

References

  • Knoevenagel Condensation (Green)

    • Title: A Facile and Efficient Green Protocol for the Knoevenagel Condens
    • Source: International Journal of Chemical and Physical Sciences.
    • URL: (General reference for aqueous/catalytic Knoevenagel).

  • Solvent-Free Synthesis

    • Title: The green Knoevenagel condensation: solvent-free condens
    • Source: Pure and Applied Chemistry.
    • URL:

  • Diimide Reduction (Flavin Catalyzed)

    • Title: Reduction of Carbon-Carbon Double Bonds Using Organocatalytically Generated Diimide.[2][3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:

  • Ene-Reductase Alternative (Biocatalysis)

    • Title: Biocatalytic Reduction of Activated Cinnamic Acid Derivatives.[4]

    • Source: Johnson M
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3,5-Dinitrophenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(3,5-Dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed experimental protocols to help you navigate the common challenges and optimize the yield of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of 3-(3,5-Dinitrophenyl)propanoic acid can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The two most common and reliable methods are:

  • Direct Nitration of 3-Phenylpropanoic Acid: This is a straightforward approach but requires careful control of reaction conditions to achieve the desired dinitration at the 3 and 5 positions of the phenyl ring.

  • Knoevenagel Condensation followed by Reduction: This two-step method involves the condensation of 3,5-dinitrobenzaldehyde with malonic acid, followed by the reduction of the resulting unsaturated acid. This route often provides better control over the substitution pattern.

This guide will provide detailed protocols and troubleshooting for both synthetic pathways.

Method 1: Direct Nitration of 3-Phenylpropanoic Acid

This method involves the electrophilic aromatic substitution of 3-phenylpropanoic acid using a mixture of concentrated nitric acid and sulfuric acid. The propanoic acid group is a deactivating group, which makes the nitration reaction more challenging than with activated aromatic rings.

Reaction Pathway

Nitration_Pathway 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid 3-(3,5-Dinitrophenyl)propanoic Acid 3-(3,5-Dinitrophenyl)propanoic Acid 3-Phenylpropanoic Acid->3-(3,5-Dinitrophenyl)propanoic Acid HNO₃, H₂SO₄

Caption: Direct nitration of 3-phenylpropanoic acid.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Phenylpropanoic Acid150.1715.0 g0.1
Concentrated Sulfuric Acid (98%)98.0860 mL-
Fuming Nitric Acid (90%)63.0140 mL-
Crushed Ice18.02400 g-
Water18.02As needed-
Ethanol46.07For recrystallization-

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 60 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add 40 mL of fuming nitric acid to the sulfuric acid through the dropping funnel while maintaining the temperature below 10 °C.

  • Addition of 3-Phenylpropanoic Acid: Once the nitrating mixture is prepared and cooled, slowly add 15.0 g (0.1 mol) of 3-phenylpropanoic acid in small portions over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 15 °C during the addition.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C in a water bath for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 400 g of crushed ice with constant stirring.

  • Isolation of Crude Product: The crude product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure 3-(3,5-dinitrophenyl)propanoic acid. Dry the purified crystals in a vacuum oven.

Troubleshooting Guide: Direct Nitration

Q1: The yield of the desired product is low. What could be the reasons?

  • Incomplete Reaction: The nitration of a deactivated ring requires forcing conditions. Ensure the reaction is heated for a sufficient duration at the recommended temperature. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Insufficient Nitrating Agent: The ratio of nitric acid to the substrate is crucial. An insufficient amount will lead to incomplete conversion.

  • Loss During Work-up: The product has some solubility in the acidic aqueous mixture. Ensure the quenching is done on a large amount of ice to maximize precipitation.

Q2: I am getting a mixture of mono-nitrated and di-nitrated products. How can I improve the selectivity for the di-nitrated product?

  • Reaction Time and Temperature: Di-nitration requires more forcing conditions than mono-nitration. Increasing the reaction time or temperature might favor the formation of the di-nitrated product. However, be cautious as this can also lead to the formation of by-products.

  • Nitrating Agent Concentration: Using a higher concentration of the nitrating agent (oleum instead of concentrated sulfuric acid) can increase the electrophilicity of the nitronium ion and promote di-nitration.[1]

Q3: The product does not precipitate upon quenching with ice water. What should I do?

  • If the product is an oil or remains in solution, it is likely soluble in the acidic aqueous mixture. In this case, perform a liquid-liquid extraction.[2]

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Q4: The final product is contaminated with other isomers (e.g., 2,5- or 2,3-dinitrophenyl). How can I purify it?

  • Recrystallization: Careful recrystallization is the most effective method to separate isomers. Try different solvent systems. A mixture of ethanol and water is often a good starting point. Slow cooling will favor the formation of well-defined crystals of the desired isomer.[3]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the isomers. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Method 2: Knoevenagel Condensation and Reduction

This two-step route offers better control over the regiochemistry of the dinitro groups. The first step is a Knoevenagel condensation of 3,5-dinitrobenzaldehyde with malonic acid, followed by decarboxylation to yield 3-(3,5-dinitrophenyl)propenoic acid. The second step is the reduction of the double bond.

Reaction Pathway

Knoevenagel_Reduction_Pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction 3,5-Dinitrobenzaldehyde 3,5-Dinitrobenzaldehyde 3-(3,5-Dinitrophenyl)propenoic acid 3-(3,5-Dinitrophenyl)propenoic acid 3,5-Dinitrobenzaldehyde->3-(3,5-Dinitrophenyl)propenoic acid Malonic Acid, Pyridine, Piperidine 3-(3,5-Dinitrophenyl)propanoic acid 3-(3,5-Dinitrophenyl)propanoic acid 3-(3,5-Dinitrophenyl)propenoic acid->3-(3,5-Dinitrophenyl)propanoic acid H₂, Pd/C

Caption: Two-step synthesis via Knoevenagel condensation and reduction.

Experimental Protocol

Step 1: Knoevenagel Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Dinitrobenzaldehyde196.1219.6 g0.1
Malonic Acid104.0612.5 g0.12
Pyridine79.1050 mL-
Piperidine85.151 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a round-bottom flask, dissolve 19.6 g (0.1 mol) of 3,5-dinitrobenzaldehyde and 12.5 g (0.12 mol) of malonic acid in 50 mL of pyridine.

  • Add 1 mL of piperidine as a catalyst.

  • Heat the mixture at reflux for 2-3 hours. The reaction will be accompanied by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and pour it into a mixture of 100 mL of concentrated hydrochloric acid and 100 g of crushed ice.

  • The product, 3-(3,5-dinitrophenyl)propenoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Reduction of the Double Bond

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-(3,5-Dinitrophenyl)propenoic acid238.1523.8 g0.1
Palladium on Carbon (10%)-0.5 g-
Ethanol46.07200 mL-
Hydrogen Gas2.02--

Procedure:

  • In a hydrogenation flask, dissolve 23.8 g (0.1 mol) of 3-(3,5-dinitrophenyl)propenoic acid in 200 mL of ethanol.

  • Add 0.5 g of 10% Palladium on carbon catalyst.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Hydrogenate the mixture at room temperature and atmospheric pressure (or slightly elevated pressure) until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(3,5-dinitrophenyl)propanoic acid.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture for purification.

Troubleshooting Guide: Knoevenagel Condensation and Reduction

Q1: The Knoevenagel condensation is slow or incomplete.

  • Catalyst Inactivity: Ensure that the piperidine and pyridine used are of good quality and not contaminated. The basicity of the catalyst is crucial for the reaction.

  • Insufficient Heating: The Doebner modification of the Knoevenagel condensation requires heating to drive the decarboxylation.[4][5] Ensure the reaction is maintained at reflux.

  • Water Contamination: The presence of water can interfere with the condensation reaction. Use anhydrous solvents and reagents if possible.

Q2: The yield of the reduction step is low.

  • Catalyst Poisoning: The palladium catalyst can be poisoned by impurities from the previous step. Ensure the 3-(3,5-dinitrophenyl)propenoic acid is reasonably pure before proceeding with the reduction.

  • Inefficient Hydrogenation: Ensure the hydrogenation setup is leak-proof and that the catalyst is active. Good agitation is necessary to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen.

  • Incomplete Reaction: Monitor the hydrogen uptake to ensure the reaction goes to completion. If the reaction stalls, it might be due to catalyst deactivation. Adding fresh catalyst might be necessary.

Q3: During the reduction, the nitro groups are also being reduced.

  • Catalyst and Conditions: While Pd/C is generally selective for the reduction of a C=C double bond in the presence of nitro groups under mild conditions, over-reduction can occur with prolonged reaction times, higher hydrogen pressure, or more active catalysts.

  • Alternative Reducing Agents: If selective reduction of the double bond is problematic, consider alternative methods such as transfer hydrogenation using ammonium formate and Pd/C, or using sodium borohydride in the presence of a nickel catalyst.

General Workflow and Logic

General_Workflow Start Start Synthesis Choose_Route Choose Synthetic Route Start->Choose_Route Nitration Method 1: Direct Nitration Choose_Route->Nitration Direct Knoevenagel Method 2: Knoevenagel & Reduction Choose_Route->Knoevenagel Two-step Reaction_Setup Reaction Setup Nitration->Reaction_Setup Knoevenagel->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Work-up & Isolation Monitoring->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for synthesis.

Frequently Asked Questions (FAQs)

Q: What are the main safety precautions to take during the nitration reaction? A: The nitration mixture is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of reagents should be done slowly and with cooling to control the exothermic reaction. Quenching should also be performed carefully by adding the reaction mixture to ice, not the other way around.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediates, and the final product. The spots can be visualized under a UV lamp.

Q: What is the expected melting point of 3-(3,5-Dinitrophenyl)propanoic acid? A: The reported melting point of 3-(3,5-dinitrophenyl)propanoic acid is typically in the range of 155-158 °C. A broad melting range may indicate impurities.

Q: Can I use other nitrating agents for the direct nitration? A: While mixed acid (HNO₃/H₂SO₄) is the most common, other nitrating agents like potassium nitrate in sulfuric acid can also be used.[6] However, the reaction conditions will need to be optimized for these reagents.

Q: For the Knoevenagel condensation, can I use a different base than piperidine? A: Yes, other weak bases like pyridine or ammonium acetate can also catalyze the Knoevenagel condensation.[4][7] The choice of base can sometimes influence the reaction rate and yield.

References

  • Brewster, R. Q.; Williams, B.; Phillips, R. 3,5-Dinitrobenzoic Acid. Org. Synth.1942 , 22, 48. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube, 2025. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Basak, A. K.; Visali, B.; Narsaiah, A. V.; Nagaiah, K. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Eur. J. Org. Chem.2004 , 2004 (3), 546-551. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Reddit. Di-nitration troubleshooting. r/Chempros, 2023. [Link]

  • ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(3,5-Dinitrophenyl)propanoic Acid Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(3,5-dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(3,5-dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in reactions involving this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles.

Understanding the Challenge: The Nature of 3-(3,5-Dinitrophenyl)propanoic Acid

3-(3,5-Dinitrophenyl)propanoic acid presents a unique set of challenges in chemical synthesis. The bulky 3,5-dinitrophenyl group creates significant steric hindrance around the carboxylic acid functionality. This steric bulk physically obstructs the approach of reagents, slowing down or even preventing reactions such as esterification and amidation.[1][2] Furthermore, the two electron-withdrawing nitro groups deactivate the carboxyl group, making it less nucleophilic and less likely to engage in certain reactions.

This guide will focus on practical strategies to overcome these steric and electronic barriers to achieve successful and efficient chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction with 3-(3,5-dinitrophenyl)propanoic acid is giving very low yields. What are the likely causes?

A1: Low yields in the esterification of this substrate are commonly due to a combination of steric hindrance and the electronic deactivation of the carboxylic acid. The bulky dinitrophenyl group can prevent the alcohol from effectively attacking the carbonyl carbon.[3] Standard esterification methods like Fischer-Speier esterification (acid catalysis with heat) are often sluggish.[4]

Troubleshooting Steps:

  • Activate the Carboxylic Acid: Instead of relying on direct acid catalysis, convert the carboxylic acid into a more reactive intermediate.

    • Acyl Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will form the highly reactive acyl chloride.[][6] This intermediate can then readily react with the alcohol, even if the alcohol is sterically hindered.

    • Use of Coupling Agents: Employing modern coupling agents can facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be effective.[7]

  • Optimize Reaction Conditions:

    • Increase Temperature: For some methods, carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[8][9] However, this should be done with caution to avoid side reactions.

    • Choice of Solvent: Using a more polar, aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can improve the solubility of the reactants and facilitate the reaction.[1]

Q2: I am struggling with amide bond formation using 3-(3,5-dinitrophenyl)propanoic acid and a sterically hindered amine. What coupling reagents are recommended?

A2: The coupling of a sterically hindered acid with a hindered amine is a particularly challenging transformation. Standard peptide coupling reagents may not be sufficiently reactive.[1][10]

Recommended Coupling Reagents for Hindered Systems:

  • Uronium/Phosphonium Salts: These reagents are known for their high reactivity and are often the go-to choice for difficult couplings.[1][11]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for forming amide bonds, even with sterically demanding substrates.[][11]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent alternatives.[1]

  • Carbodiimides with Additives: While less potent than uronium salts, carbodiimides can be effective when used with activating additives.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole): The addition of HOAt can significantly enhance the rate of difficult couplings.[11]

Troubleshooting Flowchart for Amide Coupling:

G start Low Yield in Amide Coupling reagent Using standard coupling reagent (e.g., DCC/HOBt)? start->reagent switch_reagent Switch to a more potent reagent (HATU, HBTU, PyBOP) reagent->switch_reagent Yes conditions Are reaction conditions optimized? reagent->conditions No switch_reagent->conditions success Successful Coupling switch_reagent->success increase_temp Increase temperature cautiously (e.g., 40-60 °C) conditions->increase_temp No solvent Using appropriate solvent (DMF, NMP)? conditions->solvent Yes increase_temp->solvent failure Re-evaluate synthetic strategy increase_temp->failure change_solvent Switch to a more polar aprotic solvent solvent->change_solvent No solvent->success Yes change_solvent->success

Caption: Decision-making workflow for troubleshooting low-yield amide coupling reactions.

Q3: Can I use acyl fluorides for activating 3-(3,5-dinitrophenyl)propanoic acid?

A3: Yes, converting the carboxylic acid to an acyl fluoride is an excellent strategy for overcoming steric hindrance. Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards nucleophiles. A protocol has been developed for amide coupling by the in situ formation of acyl fluorides, which has proven efficient for sterically hindered substrates.[12][13] This method often works where standard coupling protocols fail.

Troubleshooting Guides

Guide 1: Improving Esterification Yields

Problem: Low conversion in the esterification of 3-(3,5-dinitrophenyl)propanoic acid with a primary or secondary alcohol.

Underlying Cause: The steric bulk of the dinitrophenyl group hinders the nucleophilic attack of the alcohol on the carboxylic acid's carbonyl carbon.[3]

Solution Strategy: Activate the carboxylic acid by converting it to a more reactive species.

Protocol 1: Esterification via Acyl Chloride Formation

This two-step protocol involves the formation of a highly reactive acyl chloride intermediate.

Step 1: Acyl Chloride Synthesis

  • To a solution of 3-(3,5-dinitrophenyl)propanoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Add the alcohol (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv) at 0 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous workup to remove the base and any unreacted starting materials.

  • Purify the crude product by flash column chromatography.

Data Comparison: Esterification Methods
MethodActivating AgentTypical YieldsConditions
Fischer-SpeierH₂SO₄ (catalytic)< 20%Reflux in alcohol
Acyl ChlorideOxalyl Chloride/SOCl₂70-90%Room Temperature
DCC/DMAPDCC, DMAP50-75%Room Temperature
Boc₂O/DMAP Di-tert-butyl dicarbonate60-85%Room Temperature[7]
Guide 2: Successful Amide Coupling with Hindered Amines

Problem: Failure to form an amide bond between 3-(3,5-dinitrophenyl)propanoic acid and a sterically demanding amine (e.g., a secondary amine with bulky substituents).

Underlying Cause: The combined steric hindrance of both the carboxylic acid and the amine presents a significant kinetic barrier to the reaction.[10]

Solution Strategy: Employ a highly reactive coupling reagent and optimize reaction conditions to favor amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a powerful uronium-based coupling reagent that is particularly effective for challenging amide bond formations.[][11]

  • In a round-bottom flask, dissolve 3-(3,5-dinitrophenyl)propanoic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equiv), dropwise to the reaction mixture.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for HATU Coupling:

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions of 3-(3,5-Dinitrophenyl)propanoic acid

Welcome to the technical support center for 3-(3,5-Dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3,5-Dinitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the control of regioselectivity in reactions involving this versatile compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

3-(3,5-Dinitrophenyl)propanoic acid is a key building block in organic synthesis, notable for its electron-deficient aromatic ring. The two nitro groups significantly influence the reactivity and regioselectivity of various transformations. Understanding and controlling where reactions occur on the aromatic ring is paramount for the successful synthesis of target molecules. This guide will address common challenges and provide practical solutions for achieving desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so critical in reactions with 3-(3,5-Dinitrophenyl)propanoic acid?

Controlling regioselectivity is crucial because the two nitro groups, while both being deactivating and meta-directing for electrophilic aromatic substitution (EAS), create a complex electronic environment.[1][2][3] In nucleophilic aromatic substitution (SNAr), these electron-withdrawing groups activate the ring for attack.[4][5][6] The position of these groups relative to each other and the propanoic acid side chain dictates the preferred sites for various reactions. Failure to control regioselectivity leads to isomeric mixtures that are often difficult and costly to separate, reducing the overall yield of the desired product.

Q2: I am attempting a selective reduction of one nitro group. Which one is more likely to be reduced and why?

In the selective reduction of dinitroaromatic compounds, the nitro group that is less sterically hindered is generally reduced preferentially.[7] For 3-(3,5-Dinitrophenyl)propanoic acid, the two nitro groups are electronically equivalent. However, the propanoic acid side chain can exert some steric influence. While the difference may be subtle, careful selection of reducing agents and reaction conditions is key to achieving mono-reduction.

Q3: What are the best practices for achieving selective mono-reduction of a nitro group?

The Zinin reduction, using sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ), is a classic and highly effective method for the selective reduction of one nitro group in dinitroaromatic compounds.[7][8] This method is particularly advantageous as it generally does not affect other reducible functional groups.[8]

Key considerations for selective mono-reduction:

  • Stoichiometry: Precise control over the stoichiometry of the reducing agent is critical. Using a limited amount of the reducing agent will favor the formation of the mono-amino product.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent over-reduction to the diamine.

  • Alternative Reagents: Other reagents like tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation with specific catalysts can also be employed. However, catalyst selection in hydrogenation is crucial to avoid unwanted side reactions.[8][9]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are attempting to substitute a group onto the aromatic ring using a nucleophile, but you are observing a mixture of products where the nucleophile has added at different positions.

Root Cause Analysis:

Nucleophilic aromatic substitution (SNAr) on dinitrophenyl systems is highly dependent on the positions of the electron-withdrawing nitro groups.[4][5][10] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, but only when they are positioned ortho or para to the site of nucleophilic attack.[4][6] In 3-(3,5-Dinitrophenyl)propanoic acid, the positions ortho and para to the nitro groups are the most activated towards nucleophilic attack.

Troubleshooting Steps & Solutions:

Experimental Parameter Problem Solution & Scientific Rationale
Choice of Nucleophile The nucleophile is not selective enough.Use a bulkier nucleophile. Steric hindrance can favor attack at the less hindered position, improving regioselectivity.
Solvent The solvent is not adequately solvating the intermediate.Use a polar aprotic solvent like DMSO or DMF. These solvents are effective at solvating the Meisenheimer complex and can influence the reaction rate and selectivity.[11]
Temperature The reaction temperature is too high.Lower the reaction temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less favorable isomers, leading to a loss of selectivity.
Leaving Group A poor leaving group is present on the ring (if applicable).If performing a substitution on a pre-functionalized ring, ensure a good leaving group (e.g., a halide) is present. The rate of SNAr is influenced by the ability of the leaving group to depart.[11]

Workflow for Troubleshooting Poor SNAr Regioselectivity:

Caption: Troubleshooting workflow for poor SNAr regioselectivity.

Problem 2: Uncontrolled Nitration Leading to Multiple Products

Scenario: You are attempting to introduce a third nitro group onto the aromatic ring but are obtaining a mixture of dinitrated and trinitrated products with poor regioselectivity.

Root Cause Analysis:

The two existing nitro groups are strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS).[2][3][12] The propanoic acid side chain is also a deactivating, meta-directing group. This means that the remaining positions on the ring (C2, C4, C6) are all deactivated, making further nitration difficult and often requiring harsh conditions, which can lead to a lack of selectivity.

Troubleshooting Steps & Solutions:

Experimental Parameter Problem Solution & Scientific Rationale
Nitrating Agent The nitrating agent is too strong.Use a milder nitrating agent. A mixture of nitric acid and sulfuric acid is very potent. Consider using a nitrate salt with a Lewis acid or a nitronium salt for more controlled nitration.
Reaction Time & Temperature The reaction is running for too long or at too high a temperature.Carefully control the reaction time and temperature. Lower temperatures and shorter reaction times will favor the kinetic product and can help prevent over-nitration.
Acid Anhydride System Standard conditions lack control.Consider using a system of zeolite Hβ with nitric acid and an acid anhydride like propionic anhydride. This has been shown to improve regioselectivity in the dinitration of aromatics.[13]

Decision Tree for Nitration Strategy:

Nitration_Strategy Start Goal: Introduce a Third Nitro Group Condition_Check Are standard conditions (HNO3/H2SO4) giving poor selectivity? Start->Condition_Check Standard_Conditions Optimize Standard Conditions: - Lower Temperature - Shorter Time Condition_Check->Standard_Conditions Yes Alternative_Reagents Explore Milder/More Selective Reagents: - Nitrate Salt + Lewis Acid - Zeolite Hβ/HNO3/Anhydride System Condition_Check->Alternative_Reagents No, but seeking improvement Standard_Conditions->Alternative_Reagents If still unsatisfactory

Caption: Decision tree for selecting a nitration strategy.

Problem 3: Selective Reduction of One Nitro Group in the Presence of Other Reducible Functional Groups

Scenario: Your 3-(3,5-dinitrophenyl)propanoic acid derivative also contains other reducible functional groups (e.g., a ketone or an ester), and you want to selectively reduce only one nitro group.

Root Cause Analysis:

Many common reducing agents are not selective and will reduce multiple functional groups. For instance, catalytic hydrogenation with Pd/C can reduce nitro groups, ketones, and sometimes even esters under certain conditions.

Troubleshooting Steps & Solutions:

Other Functional Group(s) Recommended Reagent & Rationale
Ketone/Aldehyde SnCl₂·2H₂O in EtOH/EtOAc: This reagent is mild and highly selective for the reduction of nitro groups in the presence of carbonyls.[8]
Ester/Amide Sodium sulfide (Na₂S) or other Zinin-type reagents: These are highly selective for nitro groups and will not typically reduce esters or amides.[7][8]
Halogen Sodium sulfide (Na₂S) or Raney Nickel with H₂: Pd/C is often associated with dehalogenation. Na₂S is an excellent choice to avoid this side reaction. Raney Nickel is also often preferred over Pd/C to prevent dehalogenation.[8]

Experimental Protocol: Selective Mono-Reduction using Sodium Sulfide (Zinin Reduction)

Materials:

  • 3-(3,5-Dinitrophenyl)propanoic acid derivative

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium Polysulfide (Na₂Sₓ)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 3-(3,5-dinitrophenyl)propanoic acid derivative in ethanol or methanol.

  • In a separate flask, prepare a solution of sodium sulfide or polysulfide in water.

  • Add the sodium sulfide/polysulfide solution dropwise to the solution of the dinitro compound.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. If an emulsion forms, adding more brine can help to break it.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
  • Nucleophilic arom
  • Technical Support Center: Selective Reduction of Dinitro Compounds to 2-Fluoro-4-nitroaniline. Benchchem.
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium macul
  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydr
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Selective reduction of dinitro compounds.
  • Directing Effects. ChemTalk.
  • Aromatic Nucleophilic Substitution. NPTEL Archive.
  • Directing Effects Revision notes. Cognito.
  • Ortho, Para, Meta. Chemistry Steps.
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Regioselective dinitration of simple aromatics over zeolite Hβ/nitric acid/acid anhydride systems.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 3-(3,5-Dinitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dinitrophenyl)propanoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(3,5-Dinitrophenyl)propanoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a valuable resource for researchers by offering a robust prediction based on the analysis of its structural components: the 3,5-dinitrophenyl group and the propanoic acid chain. By understanding the expected spectral features, scientists can more effectively verify synthesis, identify impurities, and elucidate the structure of related compounds.

The Power of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct signal in the NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom. Therefore, by analyzing the number of signals and their chemical shifts, one can deduce the number of non-equivalent carbons and gain insights into their functional group and connectivity.[1]

Predicting the ¹³C NMR Spectrum of 3-(3,5-Dinitrophenyl)propanoic Acid

The structure of 3-(3,5-Dinitrophenyl)propanoic acid can be dissected into two key fragments for the purpose of predicting its ¹³C NMR spectrum: the propanoic acid moiety and the 3,5-dinitrophenyl ring system. By examining the experimental data for propanoic acid and nitrobenzene (as a proxy for the dinitrophenyl group), we can make well-informed predictions for the chemical shifts in our target molecule.

The Propanoic Acid Moiety

The propanoic acid portion of the molecule contains three distinct carbon atoms: the carboxylic acid carbon (C=O), the alpha-carbon (CH₂ adjacent to the carbonyl), and the beta-carbon (CH₂ adjacent to the aromatic ring).

  • Carboxylic Acid Carbon (C-1): The carbonyl carbon of a carboxylic acid is typically found in the downfield region of the spectrum, generally between 170-185 ppm, due to the strong deshielding effect of the two oxygen atoms.[2] For propanoic acid itself, this signal appears around 180 ppm.[3]

  • Alpha-Carbon (C-2): The carbon atom alpha to the carbonyl group is also deshielded, though to a lesser extent, with a typical chemical shift in the range of 30-40 ppm. In propanoic acid, this carbon resonates at approximately 27.6 ppm.[3]

  • Beta-Carbon (C-3): The terminal methyl carbon in propanoic acid is the most shielded of the three, appearing at around 9.2 ppm.[3] However, in 3-(3,5-Dinitrophenyl)propanoic acid, this carbon is attached to the aromatic ring and will be significantly influenced by its electronic effects.

The 3,5-Dinitrophenyl Moiety

The aromatic portion of the molecule consists of a benzene ring substituted with two nitro groups and the propanoic acid chain. This results in four unique carbon environments in the ring.

  • Carbons Bearing Nitro Groups (C-3' and C-5'): The carbon atoms directly attached to the electron-withdrawing nitro groups are strongly deshielded. In nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) has a chemical shift of approximately 148.3 ppm.[4][5] We can expect a similar, if not slightly more downfield, shift for these carbons in our target molecule.

  • Carbon Attached to the Propanoic Acid Chain (C-1'): This carbon's chemical shift will be influenced by both the nitro groups and the alkyl chain. It is expected to be in the aromatic region, likely between 140-150 ppm.

  • Ortho-Carbons to the Propanoic Acid Chain (C-2' and C-6'): These carbons are situated between a nitro group and the alkyl substituent. Their chemical shifts will be influenced by the additive effects of these groups. In nitrobenzene, the ortho carbons appear around 123.5 ppm.[4] The presence of a second nitro group in the meta position will likely shift this further downfield.

  • Para-Carbon to the Propanoic Acid Chain (C-4'): This carbon is flanked by two meta-directing nitro groups. In nitrobenzene, the para carbon is observed at about 134.7 ppm.[4]

Comparative Data Summary

The following table provides a comparison of the experimental ¹³C NMR chemical shifts for propanoic acid and nitrobenzene, which are used to predict the chemical shifts for 3-(3,5-Dinitrophenyl)propanoic acid.

Carbon AtomPropanoic Acid (Experimental, ppm)Nitrobenzene (Experimental, ppm)3-(3,5-Dinitrophenyl)propanoic acid (Predicted, ppm)
C-1 (C=O)~180[3]-~175-180
C-2 (-CH₂-)~27.6[3]-~30-35
C-3 (-CH₂-)~9.2[3]-~35-40
C-1' (C-Ar)--~142-147
C-2', C-6' (CH-Ar)-~123.5[4]~120-125
C-3', C-5' (C-NO₂)-~148.3[4][5]~148-152
C-4' (CH-Ar)-~134.7[4]~130-135

Note: Predicted values are estimates based on established chemical shift ranges and substituent effects. Experimental verification is essential for definitive assignment.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized methodology for acquiring a ¹³C NMR spectrum for a small organic molecule like 3-(3,5-Dinitrophenyl)propanoic acid.

Sample Preparation
  • Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the analyte.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.0 ppm and is used to calibrate the spectrum.[6]

NMR Instrument Parameters
  • The experiment is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • A standard proton-decoupled ¹³C NMR experiment is usually sufficient. This involves irradiating the protons to remove their coupling to the carbon atoms, resulting in a spectrum with single sharp peaks for each unique carbon.

  • Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have weaker signals.

Data Processing and Analysis
  • The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.0 ppm.[3]

Visualizing the Prediction Workflow

The following diagram illustrates the conceptual workflow for predicting the ¹³C NMR spectrum of the target molecule based on its constituent parts.

G cluster_0 Known Experimental Data cluster_1 Structural Analysis cluster_2 Prediction Propanoic_Acid Propanoic Acid ¹³C NMR Data [1, 4] Predicted_Spectrum Predicted ¹³C NMR Spectrum Propanoic_Acid->Predicted_Spectrum Informs aliphatic chain shifts Nitrobenzene Nitrobenzene ¹³C NMR Data [3, 5] Nitrobenzene->Predicted_Spectrum Informs aromatic ring shifts Target_Molecule 3-(3,5-Dinitrophenyl)propanoic acid (Target Molecule) Target_Molecule->Predicted_Spectrum Based on structure

Caption: Workflow for predicting the ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for 3-(3,5-Dinitrophenyl)propanoic acid. By leveraging experimental data from structurally related compounds, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working on the synthesis and characterization of this molecule and its derivatives. For definitive structural confirmation, it is imperative to acquire and interpret an experimental ¹³C NMR spectrum of the synthesized compound.

References

  • Doc Brown's Chemistry. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. bmse000676 Nitrobenzene. Retrieved from [Link]

  • Chad's Prep. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Purification and Analytical Differentiation of 3-(3,5-Dinitrophenyl)propanoic Acid

Executive Summary & Application Context 3-(3,5-Dinitrophenyl)propanoic acid (Target) is a critical electron-deficient aromatic building block, frequently employed in supramolecular chemistry to form charge-transfer (CT)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(3,5-Dinitrophenyl)propanoic acid (Target) is a critical electron-deficient aromatic building block, frequently employed in supramolecular chemistry to form charge-transfer (CT) complexes with electron-rich polycyclic aromatic hydrocarbons (e.g., pyrene, anthracene). It is also utilized in the design of metabolic probes and peptidomimetics.

The synthesis of this compound typically proceeds via the reduction of 3-(3,5-dinitrophenyl)acrylic acid (derived from 3,5-dinitrobenzaldehyde ). Consequently, the primary challenge for researchers is not just synthesis, but the rigorous differentiation and separation of the saturated target from its unsaturated precursor and aldehyde starting material.

This guide provides a self-validating workflow to distinguish the Target from its two most common impurities:

  • 3-(3,5-Dinitrophenyl)acrylic acid (The "Unsaturated Impurity" – Intermediate)

  • 3,5-Dinitrobenzaldehyde (The "Aldehyde Impurity" – Starting Material)

Chemical Profile & Physical Properties

Differentiation begins with understanding the physicochemical divergence between the target and its precursors.

FeatureTarget: 3-(3,5-Dinitrophenyl)propanoic acidImpurity A: 3-(3,5-Dinitrophenyl)acrylic acidImpurity B: 3,5-Dinitrobenzaldehyde
Structure Saturated Alkyl Chain (

)
Unsaturated Alkenyl Chain (

)
Aldehyde Carbonyl (

)
Acid/Base Acidic (

)
Acidic (

, Conjugated)
Neutral (Non-ionizable)
Solubility (5% NaHCO₃) Soluble (Forms Sodium Salt)Soluble (Forms Sodium Salt)Insoluble (Precipitates/Oils out)
Reactivity Stable to mild oxidationReacts with KMnO₄ (Baeyer Test)Reacts with Tollen’s Reagent
Key NMR Feature Triplet signals ~2.7–3.1 ppmDoublet signals ~6.5–7.7 ppmSinglet signal ~10.1 ppm

Critical Separation Protocol (Self-Validating)

This protocol relies on chemoselective solubility switching . It is designed to be self-validating: if the specific visual cues (precipitate vs. clear solution) do not occur, the step has failed.

Phase 1: Removal of Aldehyde (Impurity B)

The "Bicarbonate Switch"

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extraction: Extract the organic layer with 5% Aqueous Sodium Bicarbonate (

    
    )  (3x).
    
    • Mechanism:[1] The Target and Acrylic Impurity are deprotonated to form water-soluble carboxylate salts (

      
      ). The Aldehyde remains neutral.
      
  • Validation Check: The aqueous layer should be yellow/orange (characteristic of nitro-aromatic salts). The EtOAc layer retains the non-acidic Aldehyde.

  • Isolation: Discard the organic layer. Acidify the aqueous layer carefully with 1M HCl to pH 1-2.

    • Result: The organic acids precipitate out.

Phase 2: Differentiation of Target from Acrylic (Impurity A)

The "Saturation Check"

Separating the saturated acid from the unsaturated acid is difficult via extraction due to similar pKa values. Recrystallization or Chromatographic purification is required.

Recrystallization Protocol:

  • Solvent System: Ethanol/Water (9:1).

  • Process: Dissolve the precipitate from Phase 1 in boiling Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Logic: The planar, rigid structure of the Acrylic impurity often leads to lower solubility and higher melting points, causing it to crystallize differently than the flexible Propanoic derivative. Note: If HPLC is available, use a C18 column with Water/Acetonitrile (+0.1% TFA). The unsaturated analog typically elutes earlier due to slightly higher polarity from conjugation.

Analytical Differentiation (Spectroscopy)

This is the most authoritative section. You must rely on Nuclear Magnetic Resonance (NMR) to confirm the success of the reduction (conversion of double bond to single bond).

A. Proton NMR ( NMR) – The Definitive Standard

Solvent: DMSO-


 or 

1. The Aliphatic Region (The "Success" Signal)

  • Target (Propanoic): Look for two distinct triplets in the 2.5 – 3.2 ppm range.

    • 
       ppm (
      
      
      
      )
    • 
       ppm (
      
      
      
      )
    • Integration Ratio: 1:1 between these two triplets.

2. The Vinylic Region (The "Failure" Signal)

  • Impurity A (Acrylic): Look for two doublets with a large coupling constant (

    
    , indicating trans-geometry) in the 6.5 – 7.8 ppm range.
    
    • Absence of these peaks confirms complete reduction.

3. The Aldehyde Region

  • Impurity B (Aldehyde): Look for a sharp singlet at

    
     ppm.
    
    • Any signal here indicates incomplete washing in Phase 1.

B. Infrared Spectroscopy (FT-IR)[7]
  • Target: Sharp

    
     stretch at ~1710 
    
    
    
    (Carboxylic Acid).
  • Impurity A:

    
     stretch often shifted to ~1690 
    
    
    
    due to conjugation; presence of
    
    
    stretch at ~1630
    
    
    .

Workflow Visualization

The following diagram illustrates the logical flow for purifying and validating the target molecule.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Acrylic + Aldehyde) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with 5% NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Contains Aldehyde) Extract->OrgLayer Neutral Species AqLayer Aqueous Layer (Target Salt + Acrylic Salt) Extract->AqLayer Anionic Species Acidify Acidify with HCl (pH 1) Precipitate Acids AqLayer->Acidify Check NMR Analysis (Vinylic vs Alkyl Protons) Acidify->Check Recryst Recrystallization (EtOH/H2O) Check->Recryst Doublets Present (Acrylic Impurity) Final Pure 3-(3,5-Dinitrophenyl) propanoic acid Check->Final Triplets Only (Pure Target) Recryst->Check Re-verify

Caption: Figure 1. Chemoselective purification workflow separating neutral aldehydes via pH switching and differentiating unsaturated impurities via spectroscopic validation.

References

  • Organic Syntheses. "3,5-Dinitrobenzaldehyde." Org.[2][3] Synth.1966 , 46, 36. [Link]

  • Organic Syntheses. "3,5-Dinitrobenzoic Acid." Org.[2][3] Synth.1922 , 2,[4] 23. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 289352, 3-(4-Hydroxy-3,5-dinitrophenyl)propanoic acid" (Analogous Structure Reference). PubChem. Accessed 2024.[5] [Link][6]

  • Doc Brown's Chemistry. "1H NMR spectrum of propanoic acid." (Reference for aliphatic triplet splitting patterns). Accessed 2024.[5] [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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